RB-CO-Peg5-C2-CO-VH032
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C54H85N11O17S |
|---|---|
Peso molecular |
1192.4 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[1-[(2S)-3-hydroxy-2-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C54H85N11O17S/c1-33-45(83-32-59-33)36-12-10-35(11-13-36)29-58-48(72)41-28-37(68)30-65(41)51(75)46(54(3,4)5)62-43(70)15-19-79-21-23-81-25-27-82-26-24-80-22-20-78-18-14-42(69)60-39(31-66)50(74)64-17-7-9-40(64)49(73)61-38(8-6-16-57-53(55)56)47(71)63-44(34(2)67)52(76)77/h10-13,32,34,37-41,44,46,66-68H,6-9,14-31H2,1-5H3,(H,58,72)(H,60,69)(H,61,73)(H,62,70)(H,63,71)(H,76,77)(H4,55,56,57)/t34-,37+,38-,39-,40?,41-,44-,46+/m0/s1 |
Clave InChI |
KDWJFDHHYWITIE-QENLPMBQSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of RB-CO-Peg5-C2-CO-VH032
For Researchers, Scientists, and Drug Development Professionals
Abstract
RB-CO-Peg5-C2-CO-VH032 is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Tripartite Motif Containing 24 (TRIM24) protein. This technical guide delineates the core mechanism of action of this compound, focusing on its role in the inactivation of the mTOR signaling pathway. Through the targeted degradation of TRIM24, this PROTAC demonstrates significant potential in therapeutic applications, particularly in the context of prostate cancer. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Introduction
This compound is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal system to eliminate a specific protein of interest, in this case, TRIM24. It consists of three key components: a ligand that binds to the target protein (TRIM24), a linker moiety (Peg5-C2), and a ligand (VH032) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The formation of a ternary complex between TRIM24, this compound, and the VHL E3 ligase leads to the polyubiquitination of TRIM24, marking it for degradation by the proteasome.
The development of this compound is based on the discovery that the Retinoblastoma-associated protein (RB) interacts with TRIM24, and this interaction is crucial for the TRIM24-mediated activation of the mTOR signaling pathway in prostate cancer. By mimicking a short peptide of the RB transcriptional corepressor 1 (SPRT), the TRIM24-binding moiety of the PROTAC facilitates the selective degradation of this protein.
Core Mechanism of Action: TRIM24 Degradation and mTOR Pathway Inactivation
The primary mechanism of action of this compound is the targeted degradation of TRIM24, which in turn leads to the inactivation of the mTOR signaling pathway.
The Role of TRIM24 in mTOR Signaling
TRIM24 is a transcriptional coactivator that has been implicated in the progression of various cancers. In prostate cancer, the interaction between RB and TRIM24 leads to the suppression of Dual Specificity Phosphatase 2 (DUSP2). DUSP2 is a negative regulator of the mTOR pathway. Therefore, by suppressing DUSP2, the RB/TRIM24 complex promotes the activation of the mTOR signaling cascade, contributing to cell proliferation and survival.
PROTAC-Mediated Degradation of TRIM24
This compound disrupts this oncogenic signaling by inducing the degradation of TRIM24. The VH032 ligand component of the PROTAC binds to the VHL E3 ubiquitin ligase. Simultaneously, the RB-derived peptide component binds to TRIM24. This brings TRIM24 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to TRIM24. The resulting polyubiquitinated TRIM24 is then recognized and degraded by the 26S proteasome.
Downstream Effects on the mTOR Pathway
The degradation of TRIM24 leads to an increase in the expression of DUSP2. Elevated DUSP2 levels result in the dephosphorylation and inactivation of key components of the mTOR pathway, such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The inactivation of the mTOR pathway ultimately leads to the inhibition of protein synthesis, cell growth, and proliferation in cancer cells.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound.
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative data from experiments characterizing the activity of the RB-linker-PROTAC, herein referred to as this compound.
Table 1: In Vitro Degradation of TRIM24
| Cell Line | PROTAC Concentration | Treatment Time (hours) | % TRIM24 Degradation |
| C4-2 | 1 µM | 24 | > 80% |
| 22Rv1 | 1 µM | 24 | > 75% |
Table 2: Effect on mTOR Pathway Components
| Cell Line | Treatment | p-S6K (T389) Level (relative to control) | p-4E-BP1 (T37/46) Level (relative to control) |
| C4-2 | 1 µM PROTAC | ~20% | ~25% |
| 22Rv1 | 1 µM PROTAC | ~30% | ~35% |
Table 3: Anti-proliferative Activity
| Cell Line | IC50 (µM) |
| C4-2 | ~0.5 |
| 22Rv1 | ~0.8 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture
Prostate cancer cell lines (C4-2, 22Rv1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis
-
Cell Lysis: Cells were treated with the PROTAC or vehicle control for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. Primary antibodies against TRIM24, p-S6K (T389), S6K, p-4E-BP1 (T37/46), 4E-BP1, and GAPDH were incubated overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, cells were treated with various concentrations of the PROTAC for 72 hours.
-
MTT Assay: MTT solution was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Cells were lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: Cell lysates were pre-cleared with protein A/G agarose (B213101) beads and then incubated with an antibody against TRIM24 or RB overnight at 4°C. Protein A/G agarose beads were added to pull down the antibody-protein complexes.
-
Washing and Elution: The beads were washed multiple times with lysis buffer, and the bound proteins were eluted by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins were analyzed by Western blotting with antibodies against the protein of interest.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow for PROTAC evaluation.
Conclusion
This compound represents a promising therapeutic agent that effectively induces the degradation of TRIM24, leading to the inactivation of the mTOR signaling pathway. This in-depth technical guide provides the foundational knowledge of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the potential of this and similar PROTAC molecules. The targeted nature of this approach offers a significant advantage in selectively eliminating key oncogenic drivers, paving the way for novel cancer therapies.
Unveiling the Target and Mechanism of RB-CO-Peg5-C2-CO-VH032: A Technical Guide to a Selective TRIM24 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selective TRIM24 degrader, RB-CO-Peg5-C2-CO-VH032. This heterobifunctional molecule, operating through the Proteolysis Targeting Chimera (PROTAC) mechanism, has been identified as a potent degrader of the transcriptional regulator Tripartite Motif-Containing Protein 24 (TRIM24). By hijacking the cellular ubiquitin-proteasome system, this compound effectively induces the degradation of TRIM24, leading to the inactivation of the mTOR signaling pathway. This document details the molecular target, mechanism of action, and provides relevant experimental protocols and quantitative data to facilitate further research and development in this area.
Core Concept: Targeted Protein Degradation
This compound is a PROTAC, a class of molecules designed to eliminate specific proteins from the cell. It consists of three key components: a ligand that binds to the target protein (TRIM24), a ligand that recruits an E3 ubiquitin ligase (von Hippel-Lindau or VHL, recognized by the VH032 moiety), and a linker (Peg5-C2) that connects the two. This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
The Primary Target: TRIM24
The designated target of this compound is Tripartite Motif-Containing Protein 24 (TRIM24) , also known as Transcriptional Intermediary Factor 1 alpha (TIF1α). TRIM24 is a multidomain protein that functions as a transcriptional co-regulator and has been implicated in the development and progression of various cancers. Its role in modulating gene expression, including pathways related to cell growth and proliferation, makes it a compelling therapeutic target.
Mechanism of Action: Hijacking the VHL E3 Ligase to Degrade TRIM24
This compound induces the degradation of TRIM24 through the following steps:
-
Ternary Complex Formation: The VH032 component of the molecule binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, while the other end binds to TRIM24. This brings TRIM24 into close proximity with the E3 ligase machinery.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of TRIM24.
-
Proteasomal Degradation: The poly-ubiquitinated TRIM24 is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.
-
Downstream Signaling Impact: The degradation of TRIM24 leads to the inactivation of the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth, proliferation, and survival.
The following diagram illustrates the PROTAC-mediated degradation of TRIM24:
Impact on mTOR Signaling Pathway
The degradation of TRIM24 has a direct inhibitory effect on the mTOR signaling pathway. While the precise molecular links are an area of active investigation, evidence suggests that TRIM24 positively regulates mTOR activity, potentially through the PI3K/AKT axis. By removing TRIM24, this compound effectively shuts down this pro-survival signaling cascade.
Quantitative Data
While specific quantitative data for a molecule named "this compound" is not publicly available in peer-reviewed literature, data for a functionally analogous and likely structurally similar TRIM24 degrader, referred to as "dTRIM24", has been published. The following tables summarize key quantitative metrics for this related compound.
Table 1: In Vitro Degradation Potency
| Cell Line | DC50 (nM) | Dmax (%) | Time (hours) |
| MOLM-13 | ~25 | >95 | 24 |
| 293FT | ~50 | >90 | 24 |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation observed.
Table 2: Binding Affinities
| Component | Binding Affinity (Kd, nM) |
| Ligand for TRIM24 | ~100 |
| VH032 for VHL | ~200 |
Kd: Dissociation constant, a measure of binding affinity.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize TRIM24 degraders like this compound.
Western Blotting for TRIM24 Degradation
This protocol is used to quantify the amount of TRIM24 protein in cells after treatment with the degrader.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against TRIM24 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
In Vitro Ubiquitination Assay
This assay confirms that the degrader facilitates the ubiquitination of TRIM24 in a VHL-dependent manner.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), VHL E3 ligase complex, recombinant TRIM24, ubiquitin, and ATP in an assay buffer.
-
Initiation: Add this compound to the reaction mixture to initiate the ubiquitination process. Include a control reaction without the degrader.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting using an anti-TRIM24 antibody. A ladder of higher molecular weight bands corresponding to ubiquitinated TRIM24 should be observed in the presence of the degrader.
Conclusion
This compound represents a promising chemical tool for the targeted degradation of TRIM24. Its ability to potently and selectively eliminate TRIM24 protein and consequently inactivate the mTOR signaling pathway highlights its therapeutic potential in cancers where TRIM24 is a key driver. The data and protocols presented in this guide provide a foundational resource for researchers seeking to further investigate and develop TRIM24-targeting therapeutics.
RB-CO-Peg5-C2-CO-VH032: A Technical Guide to a TRIM24-Targeting PROTAC
This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of RB-CO-Peg5-C2-CO-VH032, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Tripartite Motif-Containing Protein 24 (TRIM24). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that eliminates unwanted proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker.[1][3][4][5] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][3][4] This dual binding brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[4][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the cell's natural protein disposal system, the 26S proteasome.[1][3][4][6] A key advantage of PROTACs is their catalytic nature; after the target protein is degraded, the PROTAC is released and can induce the degradation of multiple target protein molecules.[2][3][4][6] This allows for high potency at potentially lower doses compared to traditional inhibitors.[3][4]
This compound: A TRIM24 Degrader
This compound is a PROTAC that specifically targets TRIM24 for degradation.[7] It has been designed to inactivate the mTOR signaling pathway, which is implicated in cancer progression.[2][7] The molecule's name delineates its constituent parts:
-
RB : A ligand that binds to the Retinoblastoma-associated protein (RB), which in turn complexes with TRIM24.[2]
-
CO-Peg5-C2-CO : A flexible linker composed of a 5-unit polyethylene (B3416737) glycol (PEG) chain and a 2-carbon alkyl spacer, connected via carbonyl groups.
-
VH032 : A well-characterized ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8][9][10][11]
Chemical Structure and Properties
While the exact integrated structure of this compound is proprietary, its design follows the classic PROTAC architecture. It uses VH032 to engage the VHL E3 ligase and an RB-binding moiety to recruit TRIM24. The properties of its known components are summarized below.
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| VH032 | C24H32N4O4S | 472.60 | Potent and selective VHL ligand with a Kd of 185 nM.[8][11] Used as a precursor in many PROTACs.[8][12] |
| VH 032 amide-PEG5-acid | C36H54N4O11S | 750.91 | A functionalized version of VH032 with a PEG5 linker ready for conjugation.[13] |
Mechanism of Action
This compound functions by hijacking the cell's ubiquitin-proteasome system to selectively degrade TRIM24.[3]
-
Ternary Complex Formation : The molecule simultaneously binds to TRIM24 (via its RB-binding ligand) and the VHL E3 ligase (via its VH032 ligand), forming a stable ternary complex.[6]
-
Ubiquitination : Within this complex, the VHL ligase catalyzes the attachment of multiple ubiquitin molecules to lysine (B10760008) residues on the TRIM24 protein.
-
Proteasomal Degradation : The polyubiquitinated TRIM24 is recognized as a substrate for the 26S proteasome, which then degrades it into small peptides.[3][5]
-
Downstream Signaling : The degradation of TRIM24 leads to the inactivation of the mTOR signaling pathway, a key pathway in cell growth and proliferation that is often dysregulated in cancer.[2][7][14][15] Studies have shown that TRIM24 overexpression correlates with increased PI3K-AKT-mTOR signaling.[14]
Experimental Protocols
The characterization of a PROTAC like this compound involves a series of biochemical and cell-based assays to confirm its mechanism of action, potency, and selectivity.[16]
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to detect the formation of the TRIM24-PROTAC-VHL complex.[17][18][19]
Methodology:
-
Reagents : Purified, tagged TRIM24 protein (e.g., with His-tag), purified, tagged VHL E3 ligase complex (e.g., with GST-tag), TR-FRET donor-labeled antibody (e.g., Anti-His-Terbium), TR-FRET acceptor-labeled antibody (e.g., Anti-GST-d2), and this compound.
-
Procedure :
-
Add the tagged proteins and the PROTAC at various concentrations to a microplate.
-
Incubate to allow complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow antibody binding.
-
-
Detection : Excite the donor fluorophore (e.g., at 340 nm) and measure the emission from both the donor and acceptor fluorophores. An increased FRET signal (acceptor emission) indicates that the donor and acceptor are in close proximity, confirming the formation of the ternary complex.[20]
-
Data Analysis : Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped or hook-effect curve is often observed, which is indicative of cooperative ternary complex formation.[18][20]
In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of TRIM24 within a cellular context.
Methodology:
-
Cell Treatment : Culture cells (e.g., a prostate cancer cell line) and treat them with this compound at various concentrations and time points. Include a proteasome inhibitor (e.g., MG132) in some wells to allow ubiquitinated proteins to accumulate.
-
Cell Lysis : Lyse the cells under denaturing conditions to preserve post-translational modifications.
-
Immunoprecipitation (IP) : Use an antibody specific for TRIM24 to immunoprecipitate the target protein from the cell lysates.
-
Western Blot :
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub).
-
-
Analysis : The appearance of a high-molecular-weight smear or a ladder of bands above the size of unmodified TRIM24 in the PROTAC-treated samples indicates polyubiquitination.[21][22]
Target Protein Degradation Assay (Western Blot)
Western blotting is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[1][23][24]
Methodology:
-
Cell Culture and Treatment : Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours).[24] Include a vehicle-only control (e.g., DMSO).[23]
-
Cell Lysis and Protein Quantification : After treatment, wash the cells with ice-cold PBS and lyse them.[1][23] Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal protein loading.[1][25]
-
SDS-PAGE and Transfer : Denature the protein lysates by boiling in sample buffer.[1][23] Load equal amounts of total protein per lane on an SDS-PAGE gel.[1][25] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23][25]
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).[1][25][26]
-
Incubate the membrane with a primary antibody specific to TRIM24 overnight at 4°C.[1][23][26]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][23][26]
-
Probe a separate membrane or the same stripped membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[25]
-
-
Detection and Analysis : Apply a chemiluminescent substrate and capture the signal using an imaging system.[23][25] Quantify the band intensities using densitometry software. Normalize the TRIM24 band intensity to the loading control.[23][25] The percentage of degradation is calculated relative to the vehicle-treated control. This data is used to determine key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[23]
References
- 1. benchchem.com [benchchem.com]
- 2. Retinoblastoma-associated protein is important for TRIM24-mediated activation of the mTOR signaling pathway through DUSP2 action in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. genecards.org [genecards.org]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. TRIM24 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. hanlaboratory.com [hanlaboratory.com]
- 13. rndsystems.com [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. en.ice-biosci.com [en.ice-biosci.com]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. academic.oup.com [academic.oup.com]
- 25. benchchem.com [benchchem.com]
- 26. ptglab.com [ptglab.com]
Synthesis of a TRIM24-Targeting PROTAC: A Technical Guide to RB-CO-Peg5-C2-CO-VH032
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and mechanism of action of RB-CO-Peg5-C2-CO-VH032, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Tripartite Motif Containing 24 (TRIM24) protein. This document provides comprehensive experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway and biological mechanism.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. They consist of a "warhead" ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. This compound is a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to polyubiquitinate and subsequently degrade TRIM24, a protein implicated in various cancers.[1][2][3] The molecule's name delineates its components: an "RB" warhead targeting TRIM24, a PEG-based linker (Peg5-C2), and the VHL ligand VH032.
The warhead of this PROTAC is a derivative of IACS-9571, a potent and selective inhibitor of the TRIM24 bromodomain.[3] The synthesis involves the sequential amide coupling of the warhead, linker, and the VH032 ligand.
Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the synthesis of a functionalized TRIM24 ligand (RB-COOH), followed by its coupling to a bifunctional PEG linker, and finally, conjugation to the VHL ligand, VH032. The overall synthetic scheme is depicted below.
References
The Role of VH032 in the TRIM24 Degrader RB-CO-Peg5-C2-CO-VH032: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecule RB-CO-Peg5-C2-CO-VH032, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Tripartite Motif-Containing Protein 24 (TRIM24). A critical component of this heterobifunctional molecule is VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document will elucidate the fundamental role of VH032 in the mechanism of action of this compound, detail its impact on the mTOR signaling pathway, and provide representative experimental protocols for its characterization. The information presented is intended to support researchers and professionals in the field of targeted protein degradation and drug development.
Introduction to this compound
This compound is a synthetic molecule designed to selectively eliminate the TRIM24 protein from cells. It is classified as a PROTAC, a class of molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade specific target proteins. This molecule is composed of three key moieties:
-
A ligand for the target protein , which in this case binds to TRIM24.
-
A linker moiety (-CO-Peg5-C2-CO-), which connects the two active ligands.
-
An E3 ligase ligand , VH032, which recruits the VHL E3 ubiquitin ligase.
The molecular formula for this compound is C54H85N11O17S, and it has a molecular weight of 1192.38 g/mol .
The Core Function of VH032: Hijacking the VHL E3 Ligase
The integral role of VH032 in this compound is to engage the VHL E3 ubiquitin ligase. VH032 is a small molecule designed to mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL, thereby acting as a potent VHL ligand[1]. By incorporating VH032, the PROTAC can recruit the entire VHL E3 ligase complex.
The mechanism of action, driven by the VH032 component, can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to both TRIM24 and the VHL E3 ligase, forming a ternary complex (TRIM24 : PROTAC : VHL).
-
Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the TRIM24 protein.
-
Proteasomal Degradation: The polyubiquitinated TRIM24 is then recognized and targeted for degradation by the 26S proteasome.
-
Recycling: After the degradation of TRIM24, the PROTAC molecule is released and can engage another TRIM24 protein and VHL E3 ligase, acting catalytically.
This VH032-mediated process leads to the selective and efficient removal of TRIM24 from the cellular environment.
Signaling Pathway: Inactivation of the mTOR Pathway
This compound has been identified as a TRIM24 degrader that can inactivate the mTOR signaling pathway[2][3]. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival[4][5]. TRIM24 has been shown to act as a coactivator for several transcription factors and is implicated in the regulation of gene expression programs that can contribute to oncogenesis. The degradation of TRIM24 is thought to disrupt these programs, leading to the downregulation of mTOR signaling.
Quantitative Data
While specific quantitative data for this compound is not extensively published, the following table presents representative data for a similar VH032-based TRIM24 degrader, dTRIM24, to illustrate the expected parameters for characterization.
| Parameter | Description | Representative Value (dTRIM24) | Cell Line |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | ~100-250 nM | 293FT |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% | 293FT |
| Binding Affinity (to TRIM24) | The equilibrium dissociation constant (Kd) for the interaction between the PROTAC and TRIM24. | Not Reported | - |
| Binding Affinity (to VHL) | The equilibrium dissociation constant (Kd) for the interaction between the PROTAC and VHL. | Not Reported | - |
Note: The data presented for dTRIM24 is for illustrative purposes and may not be directly representative of this compound's performance.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Western Blotting for TRIM24 Degradation
Objective: To determine the dose- and time-dependent degradation of TRIM24 upon treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., 293FT, MOLM-13) in 6-well plates and allow them to adhere overnight.
-
For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat the cells with a fixed concentration of the PROTAC (e.g., 250 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against TRIM24 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, Vinculin) for 1 hour at room temperature.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the TRIM24 band intensity to the loading control.
-
Calculate the percentage of TRIM24 remaining relative to the vehicle-treated control.
-
Mechanism of Action Confirmation
Objective: To confirm that TRIM24 degradation is dependent on the proteasome and VHL.
Protocol:
-
Proteasome Inhibition:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Carfilzomib) for 1-2 hours.
-
Co-treat the cells with this compound at a concentration known to induce degradation.
-
Perform western blotting for TRIM24 as described in section 5.1. A rescue of TRIM24 degradation indicates proteasome dependency.
-
-
VHL Dependency:
-
Competition Assay: Co-treat cells with this compound and an excess of a free VHL ligand (e.g., VH032 or a derivative). The free ligand will compete for binding to VHL, preventing the PROTAC from recruiting the E3 ligase. A rescue of TRIM24 degradation indicates VHL dependency.
-
VHL Knockout Cells: Utilize CRISPR/Cas9-generated VHL knockout cells. Treat both wild-type and VHL knockout cells with this compound. The absence of TRIM24 degradation in the knockout cells confirms VHL dependency.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for characterizing a VH032-based PROTAC.
Conclusion
The VH032 component of this compound is essential for its function as a TRIM24-degrading PROTAC. By effectively recruiting the VHL E3 ubiquitin ligase, VH032 enables the targeted ubiquitination and subsequent proteasomal degradation of TRIM24. This action leads to the inactivation of the mTOR signaling pathway, a key regulator of cellular growth and proliferation. The experimental protocols and workflows detailed in this guide provide a framework for the robust characterization of this and similar VH032-based PROTACs, facilitating further research and development in the field of targeted protein degradation.
References
The Function of the PEG5 Linker in PROTACs: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the role of the 5-unit polyethylene (B3416737) glycol (PEG5) linker in the design and function of Proteolysis Targeting Chimeras (PROTACs). We will delve into its impact on physicochemical properties, ternary complex formation, and overall degradation efficacy, supported by quantitative data, detailed experimental protocols, and process visualizations.
Core Principles of PEG Linkers in PROTACs
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is a critical component that significantly influences the PROTAC's biological activity and drug-like properties.[2] Among various linker types, polyethylene glycol (PEG) chains are frequently employed due to their favorable characteristics.[3][4]
The core functions of a PEG linker, such as PEG5, include:
-
Enhancing Solubility: The repeating ethylene (B1197577) glycol units are hydrophilic, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2][5][] This is crucial for improving compatibility with physiological environments and preventing aggregation.[2][7]
-
Improving Permeability: The relationship between PEGylation and cell permeability is complex.[4] While increased hydrophilicity can hinder passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations.[4][8] This can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[4]
-
Optimizing Ternary Complex Formation: The linker's length and flexibility are paramount for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[8][9] The PEG5 linker provides a specific length and conformational flexibility that allows the two recruited proteins to adopt an optimal orientation for efficient ubiquitin transfer.[7]
The Specific Role of the PEG5 Linker
The choice of linker length is a critical optimization parameter in PROTAC design. A linker that is too short can cause steric hindrance between the target protein and the E3 ligase, preventing complex formation.[][10] Conversely, a linker that is too long may lead to an unstable ternary complex and reduced ubiquitination efficiency.[][9][10] The PEG5 linker, with its defined length of 15 atoms (excluding terminal connections), often represents a favorable starting point or optimal length in many PROTAC designs.
PEG5 linkers are versatile tools that offer a balance of hydrophilicity, biocompatibility, and precise spatial control, making them instrumental in the development of sophisticated biotherapeutics like PROTACs.[7]
Quantitative Impact of PEG Linker Length on PROTAC Performance
Systematic variation of PEG linker length is a common strategy to determine the optimal configuration for a given target and E3 ligase pair.[4] The following tables summarize representative data illustrating the impact of linker length on PROTAC properties and efficacy.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs Data compiled from publicly available research and representative examples.[4]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability Illustrative data compiled from various sources in the literature.[4][9][11]
| PROTAC Target | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| TBK1 | < 12 atoms (Alkyl/Ether) | No Degradation | - | - |
| TBK1 | 21 atoms (Alkyl/Ether) | 3 | 96 | - |
| ERα | 12 atoms | >100 | <50 | - |
| ERα | 16 atoms | 5 | >90 | - |
| BRD4 | Alkyl | >1000 | <20 | 2.5 |
| BRD4 | PEG2 | 500 | 55 | 1.8 |
| BRD4 | PEG4 | 250 | 70 | 1.1 |
These tables demonstrate a clear trend: increasing the PEG linker length generally decreases lipophilicity (cLogP) and increases the topological polar surface area (TPSA), which can improve solubility.[4] Furthermore, an optimal linker length is crucial for achieving high degradation potency (low DC₅₀) and efficacy (high Dₘₐₓ).[9][11]
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using the Graphviz DOT language illustrate the key signaling pathway and a typical experimental workflow for PROTAC evaluation.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PEG5-containing PROTACs.
This protocol describes a convergent synthesis using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common and efficient method for PROTAC assembly.[3]
Materials:
-
POI ligand functionalized with an alkyne group.
-
E3 ligase ligand (e.g., pomalidomide) functionalized with an amine.
-
Bifunctional linker: Azide-PEG5-NHS ester.
-
Coupling reagents: N,N-Diisopropylethylamine (DIPEA).
-
Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO₄), sodium ascorbate (B8700270).
-
Solvents: Dimethylformamide (DMF), t-BuOH/H₂O mixture.
-
Purification supplies: High-performance liquid chromatography (HPLC).
Procedure:
-
First Coupling Reaction (E3 Ligase to Linker):
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and Azide-PEG5-NHS ester (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, purify the E3 ligase-PEG5-azide intermediate by preparative HPLC to achieve >95% purity.[4]
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-PEG5-azide intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.0 eq) in a 1:1 mixture of t-BuOH and water.[4]
-
Add sodium ascorbate (0.3 eq) followed by CuSO₄ (0.1 eq) to the solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The formation of the triazole ring connects the two halves of the PROTAC.[3]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the final PROTAC product via preparative HPLC. Characterize the final compound by LC-MS and NMR.
-
This is the most common method for quantifying the degradation of a target protein.[12][13]
Materials:
-
PROTAC-treated cell lysates.
-
Protein assay reagent (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody specific to the POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI (e.g., 1:1000 dilution) overnight at 4°C.[14]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[14]
-
Conclusion
The PEG5 linker is a critical and multifaceted component in the design of effective PROTACs. It is not merely a passive spacer but an active contributor to the molecule's overall performance.[2] By enhancing solubility, modulating cell permeability, and providing the optimal length and flexibility for stable ternary complex formation, the PEG5 linker plays a pivotal role in achieving potent and efficient target protein degradation. The "trial and error" approach to linker design is increasingly being supported by rational, structure-guided strategies.[4] Future advances in computational modeling and structural biology will further clarify the complex interplay between the linker, the POI, and the E3 ligase, paving the way for the development of next-generation PROTACs with superior therapeutic profiles.[3]
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Guide: Targeted Degradation of TRIM24 by RB-CO-Peg5-C2-CO-VH032
For Researchers, Scientists, and Drug Development Professionals
Introduction: TRIM24 as a Therapeutic Target
Tripartite motif-containing protein 24 (TRIM24), also known as transcriptional intermediary factor 1α (TIF1α), is a multidomain protein that functions as a transcriptional co-regulator. It is characterized by an N-terminal tripartite motif (TRIM), which includes a RING finger domain, a B-box domain, and a coiled-coil region, along with a C-terminal plant homeodomain (PHD) and a bromodomain. TRIM24 has been implicated in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Overexpression of TRIM24 has been linked to the progression and poor prognosis of several human cancers, including acute myeloid leukemia (AML), breast cancer, prostate cancer, and glioma.[1][2] Its role in tumorigenesis is multifaceted, involving the regulation of key signaling pathways such as Wnt/β-catenin and PI3K/Akt.[1][3] In some contexts, TRIM24 can also act as an E3 ubiquitin ligase, targeting proteins like p53 for degradation. Given its critical role in cancer, TRIM24 has emerged as a compelling therapeutic target.
PROTAC-Mediated Degradation of TRIM24
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins. A PROTAC consists of two ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
RB-CO-Peg5-C2-CO-VH032 is a PROTAC designed to induce the degradation of TRIM24. While specific data for this molecule is limited in publicly available literature, its name suggests its composition:
-
A ligand for TRIM24 (RB) : This component specifically binds to the TRIM24 protein.
-
A linker (CO-Peg5-C2-CO) : This flexible chain connects the two ligands.
-
A ligand for the von Hippel-Lindau (VHL) E3 ligase (VH032) : This moiety recruits the VHL E3 ligase complex.[4]
This guide will use the well-characterized TRIM24 degrader, dTRIM24 , as a primary example to illustrate the principles, data, and methodologies associated with VHL-mediated TRIM24 degradation, as it shares a similar mechanism of action. dTRIM24 is composed of a TRIM24 bromodomain ligand (a derivative of IACS-9571) and a VHL ligand.[5][6]
Quantitative Data for TRIM24 Degradation by dTRIM24
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Parameter | Cell Line | Value | Reference |
| DC50 | 293FT | ~100 nM | [5] |
| Dmax | 293FT | >90% at 5 µM | [5][7] |
| IC50 (Viability) | MOLM-13 | 337.7 nM | [8] |
| Time-Dependent Degradation (2.5 µM dTRIM24 in MOLM-13 cells) | |
| Time Point | Remaining TRIM24 (%) |
| 0 hr | 100 |
| 4 hr | ~50 |
| 8 hr | ~25 |
| 12 hr | <20 |
| 24 hr | <10 |
(Data estimated from immunoblot images in Gechijian et al., Nat Chem Biol, 2018)[5]
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human embryonic kidney cells (293FT) and acute myeloid leukemia cells (MOLM-13) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: dTRIM24 is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture media to the desired final concentrations. A DMSO-only control is run in parallel.
Western Blotting for TRIM24 Degradation
This method is used to quantify the amount of TRIM24 protein in cells after treatment.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for TRIM24 overnight at 4°C. A primary antibody for a loading control (e.g., Vinculin, GAPDH, or β-actin) is also used.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: The intensity of the protein bands is quantified using image analysis software. TRIM24 levels are normalized to the loading control.
Cell Viability Assay
This assay measures the effect of TRIM24 degradation on cell proliferation and survival.
-
Cell Seeding: MOLM-13 cells are seeded in 96-well plates at a density of 30,000 cells per well.[9]
-
Compound Treatment: Cells are treated with various concentrations of dTRIM24 or control compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours or up to 7 days).[9]
-
Viability Measurement: Cell viability can be assessed using various methods:
-
MTS/MTT Assay: A solution of MTS or MTT reagent is added to each well and incubated for 1-4 hours. The absorbance is then measured, which correlates with the number of viable cells.[10]
-
Flow Cytometry with Viability Dyes: Cells are stained with a viability dye such as Propidium Iodide (PI) or 7-AAD and analyzed by flow cytometry.[11] Viable cells are counted based on dye exclusion.[9]
-
-
Data Analysis: The results are typically plotted as the percentage of viable cells relative to the DMSO-treated control. The IC50 value is calculated from the dose-response curve.
Visualizations
Signaling Pathway of TRIM24 Degradation
Caption: PROTAC-mediated degradation of TRIM24 via the ubiquitin-proteasome system.
Experimental Workflow for Assessing TRIM24 Degradation
Caption: Workflow for evaluating the efficacy and cellular effects of a TRIM24 degrader.
TRIM24 Pro-Oncogenic Signaling Pathways
References
- 1. Knockdown of TRIM24 suppresses growth and induces apoptosis in acute myeloid leukemia through downregulation of Wnt/GSK-3β/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRIM24 promotes glioma progression and enhances chemoresistance through activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AE [thermofisher.com]
The Discovery and Development of RB-CO-Peg5-C2-CO-VH032: A Potent TRIM24 Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
RB-CO-Peg5-C2-CO-VH032, also known as dTRIM24, is a selective, bifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Tripartite Motif Containing 24 (TRIM24) protein.[1] TRIM24, an epigenetic reader and transcriptional co-regulator, has been implicated as a dependency in various cancers, including breast and prostate cancer, as well as acute leukemia.[1][2] While potent small-molecule inhibitors of the TRIM24 bromodomain, such as IACS-9571, have been developed, they often fail to elicit a significant anti-proliferative response on their own.[2] This has led to the development of PROTACs like this compound, which offer an alternative therapeutic strategy by hijacking the ubiquitin-proteasome system to eliminate the entire TRIM24 protein, thereby overcoming the limitations of simple inhibition.[1]
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Molecular Composition and Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components:
-
A Ligand for TRIM24: The "RB-CO" portion of the molecule is a derivative of IACS-9571, a potent inhibitor of the TRIM24 bromodomain.[2][3] This "warhead" specifically targets the degrader to the TRIM24 protein.
-
An E3 Ligase Ligand: The "VH032" moiety is a well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]
-
A Linker: A polyethylene (B3416737) glycol (PEG) based linker ("Peg5-C2-CO") connects the TRIM24 ligand to the VHL ligand.
The mechanism of action of this compound follows the classic PROTAC model. By simultaneously binding to both TRIM24 and VHL, the molecule induces the formation of a ternary complex. This proximity facilitates the VHL-mediated ubiquitination of TRIM24, marking it for degradation by the 26S proteasome. This degradation event leads to a downstream inactivation of the mTOR signaling pathway, a critical regulator of cell growth and proliferation.
Signaling Pathway
Recent research has elucidated the link between TRIM24 and the mTOR signaling pathway. The RB/TRIM24 complex represses the expression of Dual Specificity Phosphatase 2 (DUSP2). DUSP2, in turn, is a negative regulator of the ERK signaling pathway. By degrading TRIM24, this compound leads to an increase in DUSP2 expression, which subsequently inactivates the ERK pathway and, consequently, the mTOR signaling pathway.[4][5][6]
References
- 1. Bromodomain Proteins in Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 2. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoblastoma-associated protein is important for TRIM24-mediated activation of the mTOR signaling pathway through DUSP2 action in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retinoblastoma-associated protein is important for TRIM24-mediated activation of the mTOR signaling pathway through DUSP2 action in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on RB-CO-Peg5-C2-CO-VH032 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RB-CO-Peg5-C2-CO-VH032 is a heterobifunctional molecule designed for targeted protein degradation, operating through the Proteolysis Targeting Chimera (PROTAC) mechanism. This molecule is engineered to specifically induce the degradation of the Tripartite Motif-Containing Protein 24 (TRIM24), a transcriptional co-regulator implicated in various cancers. By recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of TRIM24. This technical guide provides a comprehensive overview of its mechanism of action, biological activity, and the experimental protocols for its characterization. The data presented is based on a functionally equivalent molecule, referred to as dTRIM24 in key scientific literature.[1][2][3]
Core Components and Mechanism of Action
This compound is composed of three key moieties:
-
A Ligand for TRIM24: This component selectively binds to the bromodomain of TRIM24.
-
A VHL E3 Ligase Ligand (VH032): This moiety recruits the VHL E3 ubiquitin ligase complex.[3][4][5]
-
A Linker (Peg5-C2): A polyethylene (B3416737) glycol-based linker connects the TRIM24 and VHL ligands, optimizing the formation of a stable ternary complex between the target protein and the E3 ligase.
The formation of this ternary complex brings TRIM24 into close proximity with the E3 ligase machinery, leading to the transfer of ubiquitin molecules to TRIM24. The polyubiquitinated TRIM24 is then recognized and degraded by the 26S proteasome. A key consequence of TRIM24 degradation is the inactivation of the mTOR signaling pathway.[1]
Figure 1: Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the quantitative data for the biological activity of the TRIM24 degrader.
Table 1: In Vitro Degradation of TRIM24
| Cell Line | Concentration for Max. Degradation (24h) |
| 293FT | 5 µM |
Data derived from immunoblot analysis.[1]
Table 2: Time-Dependent Degradation of TRIM24
| Cell Line | Treatment | Incubation Time |
| 293FT | 5 µM dTRIM24 | 24 hours |
| MOLM-13 | 2.5 µM dTRIM24 | 24 hours |
Data derived from immunoblot analysis.[1]
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Cell Culture and Treatment
-
Cell Lines: 293FT and MOLM-13 cells are commonly used.
-
Culture Conditions: 293FT cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. MOLM-13 cells are cultured in RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin.
-
Treatment: For degradation studies, cells are seeded and allowed to adhere (for adherent cells) before being treated with the indicated concentrations of the degrader or DMSO as a vehicle control for the specified duration.
Immunoblotting (Western Blot)
This technique is used to quantify the levels of TRIM24 protein following treatment.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for TRIM24. A loading control antibody (e.g., vinculin, GAPDH) is also used to ensure equal protein loading.
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
Mechanism of Action Assays
-
Competition Assays: To confirm that the degrader acts through binding to both TRIM24 and VHL, competition experiments are performed. Cells are co-treated with the degrader and an excess of the free TRIM24 ligand or the free VHL ligand. Rescue of degradation indicates on-target engagement.[2]
-
Proteasome and Neddylation Inhibition: To verify the involvement of the ubiquitin-proteasome system, cells are co-treated with the degrader and a proteasome inhibitor (e.g., carfilzomib) or a neddylation inhibitor (e.g., MLN4924). Prevention of degradation confirms the dependence on these pathways.[2]
Figure 2: Experimental Workflow for Characterizing a PROTAC.
Signaling Pathway
The degradation of TRIM24 by this compound leads to the inactivation of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.
Figure 3: Simplified mTOR Signaling Pathway and the Role of TRIM24.
Conclusion
This compound is a potent and specific degrader of TRIM24. By hijacking the VHL E3 ligase, it offers a powerful tool for studying the biological functions of TRIM24 and presents a promising therapeutic strategy for cancers dependent on this transcriptional co-regulator. The methodologies and data presented in this guide provide a solid foundation for researchers to further investigate and utilize this molecule in the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
An In-Depth Technical Guide to the TRIM24 Degrader: RB-CO-Peg5-C2-CO-VH032
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core components, mechanism of action, and experimental evaluation of the proteolysis-targeting chimera (PROTAC), RB-CO-Peg5-C2-CO-VH032. This molecule is designed as a selective degrader of the Tripartite Motif-Containing Protein 24 (TRIM24), a transcriptional co-regulator implicated in various cancers. By recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound mediates the ubiquitination and subsequent proteasomal degradation of TRIM24, leading to the inactivation of the mTOR signaling pathway. This document details the constituent parts of this PROTAC, summarizes key quantitative data from closely related compounds, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Components and Molecular Architecture
This compound is a heterobifunctional molecule, the structure of which can be broken down into three key components: a target-binding ligand, an E3 ligase-recruiting ligand, and a flexible linker.
-
TRIM24-Targeting Ligand (Referred to as "RB"): While the exact structure for the "RB" moiety in the specified name is not publicly available, it is understood to be a ligand that binds to the bromodomain of TRIM24. A well-characterized and potent inhibitor of TRIM24 used in a similar PROTAC (dTRIM24) is IACS-9571. It is highly probable that the "RB" component of this compound is a derivative of IACS-9571, serving as the "warhead" to guide the PROTAC to its target protein.[1][2]
-
VHL E3 Ligase Ligand (VH032): This component is a well-established ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] By binding to VHL, VH032 recruits the cellular machinery responsible for tagging proteins for degradation.
-
Linker (CO-Peg5-C2-CO): The linker physically connects the TRIM24-binding and VHL-binding moieties. The "Peg5" component indicates a 5-unit polyethylene (B3416737) glycol (PEG) chain, which enhances solubility and provides the necessary length and flexibility for the formation of a stable ternary complex between TRIM24, the PROTAC, and VHL.[5][6] The "CO" represents carbonyl groups, and "C2" signifies a 2-carbon alkyl chain, which are common chemical functionalities used in linker synthesis.[6]
Mechanism of Action: Targeted Protein Degradation
This compound operates through the principles of targeted protein degradation. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the TRIM24 protein and the VHL E3 ubiquitin ligase, forming a TRIM24-PROTAC-VHL ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules to the TRIM24 protein.
-
Proteasomal Degradation: The poly-ubiquitinated TRIM24 is recognized and degraded by the 26S proteasome, the cell's natural protein disposal system.
-
PROTAC Recycling: After inducing degradation, the PROTAC is released and can engage in further rounds of TRIM24 degradation.
This catalytic mechanism allows for the degradation of multiple TRIM24 molecules by a single PROTAC molecule.
Quantitative Data Summary
| Parameter | Value | Cell Line | Description | Reference |
| dTRIM24 IC50 | 337.7 nM | Not Specified | Half-maximal inhibitory concentration for TRIM24 degradation. | [4] |
| dTRIM24 Max Degradation | Achieved at 5 µM | 293FT | Concentration at which maximum TRIM24 degradation is observed. | [8] |
| IACS-9571 IC50 (for TRIM24) | 8 nM | Biochemical Assay | Potency of the TRIM24-binding component. | [9] |
| IACS-9571 Cellular EC50 | 50 nM | Cellular Assay | Cellular potency of the TRIM24-binding component. | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Synthesis of a PROTAC with a PEG Linker (General Protocol)
This protocol outlines a general strategy for synthesizing a PROTAC with a PEG linker via amide bond formation.
Step 1: Coupling of VHL Ligand (VH032) with a Boc-Protected Amine-PEG Linker
-
Dissolve VH032-acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEG5-C2-Boc (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield VH032-Peg5-C2-Boc.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
Step 3: Final Coupling with TRIM24 Ligand
-
Dissolve the deprotected amine from Step 2 and the "RB" (TRIM24 ligand)-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.[3]
Western Blot for TRIM24 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-13) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for different time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against TRIM24 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control like GAPDH or Vinculin to ensure equal protein loading.[11][12]
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a desired period (e.g., 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[9][10][13]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either TRIM24 or VHL overnight at 4°C. Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the protein complexes from the beads and analyze the presence of TRIM24, VHL, and other components of the E3 ligase complex by Western blotting.[14][15][16]
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Signaling Pathway Affected by TRIM24 Degradation.[17][18][19]
Caption: General Experimental Workflow for PROTAC Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. origene.com [origene.com]
- 13. benchchem.com [benchchem.com]
- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 15. tandfonline.com [tandfonline.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Retinoblastoma-associated protein is important for TRIM24-mediated activation of the mTOR signaling pathway through DUSP2 action in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Retinoblastoma-associated protein is important for TRIM24-mediated activation of the mTOR signaling pathway through DUSP2 action in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of RB-CO-Peg5-C2-CO-VH032, a TRIM24-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of RB-CO-Peg5-C2-CO-VH032, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Tripartite Motif-Containing Protein 24 (TRIM24). This document outlines the mechanism of action and provides detailed protocols for key assays to characterize the activity and efficacy of this degrader.
Introduction to this compound
This compound is a heterobifunctional molecule that hijacks the cell's natural protein disposal system to selectively eliminate TRIM24. It is composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a ligand that targets the TRIM24 protein, and a polyethylene (B3416737) glycol (PEG) linker that connects the two. By bringing TRIM24 into proximity with the VHL E3 ligase, the PROTAC facilitates the ubiquitination of TRIM24, marking it for degradation by the proteasome.[1] TRIM24 has been identified as a factor in the progression of certain cancers, making it a compelling target for therapeutic intervention.
Mechanism of Action
The mechanism of action of this compound follows the PROTAC-mediated protein degradation pathway. This process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the TRIM24 protein and the VHL E3 ligase, forming a transient ternary complex.
-
Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the TRIM24 protein. This results in the formation of a polyubiquitin (B1169507) chain on TRIM24.
-
Proteasomal Degradation: The polyubiquitinated TRIM24 is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.
-
Recycling: The proteasome unfolds and degrades TRIM24 into small peptides. The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following tables provide representative data for a similar TRIM24-targeting PROTAC, dTRIM24, which also utilizes a VHL ligand.[2][3] This data serves as a benchmark for the expected performance of TRIM24 degraders.
Table 1: In Vitro Degradation of TRIM24 by dTRIM24
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time Point (h) | Assay |
| MOLM-13 | ~100 | >90 | 24 | Western Blot |
| 293FT | ~50 | >95 | 18 | Western Blot |
DC₅₀: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Table 2: Ternary Complex Formation Affinity
| Complex | Kₑ (nM) | Assay |
| VHL-dTRIM24-TRIM24 | ~50 | AlphaLISA |
Kₑ: Equilibrium dissociation constant for the ternary complex.
Table 3: Cell Viability
| Cell Line | IC₅₀ (µM) | Time Point (h) | Assay |
| MOLM-13 | ~1 | 72 | MTT Assay |
IC₅₀: The concentration of the PROTAC that inhibits cell growth by 50%.
Experimental Protocols
Western Blot for TRIM24 Degradation
This protocol is designed to quantify the degradation of TRIM24 in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., MOLM-13, 293FT)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TRIM24 and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TRIM24 and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the TRIM24 signal to the loading control. Calculate the percentage of TRIM24 degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of TRIM24 in the presence of the VHL E3 ligase complex.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human ubiquitin
-
Recombinant VHL-Elongin B-Elongin C (VBC) complex
-
Recombinant full-length TRIM24 protein
-
This compound
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.5 mM DTT)
-
ATP solution
-
Anti-TRIM24 antibody
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, VBC complex, TRIM24 protein, and this compound in the ubiquitination reaction buffer.
-
Initiate Reaction: Add ATP to initiate the ubiquitination reaction. Include a negative control reaction without this compound and another without ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using antibodies against TRIM24 and ubiquitin to detect the formation of higher molecular weight polyubiquitinated TRIM24 species.
AlphaLISA for Ternary Complex Formation
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay to quantify the formation of the VHL-PROTAC-TRIM24 ternary complex.
Materials:
-
His-tagged recombinant VBC complex
-
Biotinylated recombinant TRIM24
-
This compound
-
AlphaLISA anti-His acceptor beads
-
Streptavidin-coated donor beads
-
AlphaLISA assay buffer
-
384-well microplate
-
AlphaLISA-compatible plate reader
Procedure:
-
Component Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Mixture: In a 384-well plate, add the His-tagged VBC complex, biotinylated TRIM24, and the serially diluted PROTAC.
-
Incubation: Incubate the mixture at room temperature for 1 hour to allow for ternary complex formation.
-
Bead Addition: Add the anti-His acceptor beads and incubate for another hour. Then, add the streptavidin-coated donor beads and incubate for 30 minutes in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to generate a bell-shaped curve, characteristic of ternary complex formation.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the PROTAC.
Materials:
-
Cell line of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC₅₀ value.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for the AlphaLISA ternary complex assay.
References
Application Notes and Protocols for In Vivo Studies of RB-CO-Peg5-C2-CO-VH032
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo use of RB-CO-Peg5-C2-CO-VH032, a potent and selective TRIM24 degrader. This proteolysis-targeting chimera (PROTAC) is comprised of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, VH032, connected via a polyethylene (B3416737) glycol (PEG) linker to a ligand for the target protein, Tripartite Motif-Containing Protein 24 (TRIM24). By hijacking the VHL E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of TRIM24, a protein implicated in various cancers. These protocols are intended to serve as a starting point for researchers, and optimization based on specific experimental models is highly recommended.
Mechanism of Action
This compound functions as a heterobifunctional degrader. One end of the molecule binds to the E3 ubiquitin ligase VHL, while the other end binds to the target protein TRIM24. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of TRIM24 by the E3 ligase machinery. The polyubiquitinated TRIM24 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple TRIM24 proteins. Additionally, this molecule has been noted to inactivate the mTOR signaling pathway.
Figure 1: Mechanism of action for this compound.
In Vivo Dosing and Administration
While specific in vivo data for this compound is not yet publicly available, the following recommendations are based on studies with analogous VHL-based TRIM24 degraders (e.g., dTRIM24) and general principles for PROTAC administration in preclinical models.
Formulation
PROTAC molecules often exhibit poor aqueous solubility, necessitating the use of specific solvent formulations for in vivo delivery. The following are suggested starting formulations. It is critical to visually inspect the final formulation for any precipitation before administration.
| Formulation Component | Percentage | Notes |
| Vehicle 1 | ||
| DMSO | 5-10% | Dissolve the compound in DMSO first. |
| PEG300 or PEG400 | 30-40% | Add PEG to the DMSO solution and mix well. |
| Tween 80 (Polysorbate 80) | 5% | Add Tween 80 to the solution and mix well. |
| Saline (0.9% NaCl) or PBS | 45-60% | Add saline or PBS gradually while vortexing to avoid precipitation. |
| Vehicle 2 | ||
| DMSO | 10% | Dissolve the compound in DMSO first. |
| Solutol HS 15 | 10-20% | Add Solutol to the DMSO solution and mix well. |
| Saline (0.9% NaCl) or PBS | 70-80% | Add saline or PBS gradually while vortexing. |
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Add the specified volume of DMSO to dissolve the compound completely. Gentle warming (37°C) or sonication may be used to aid dissolution.
-
Sequentially add the other components of the chosen vehicle, ensuring the solution is clear after each addition.
-
The final formulation should be prepared fresh on the day of administration.
Dosage and Administration Route
The optimal dosage and administration route will depend on the animal model, tumor type, and experimental endpoint. The following table provides suggested starting points for dose-ranging studies.
| Parameter | Recommendation | Rationale/Considerations |
| Animal Model | Immunocompromised mice (e.g., NOD-SCID, NSG) bearing human tumor xenografts. | To assess the efficacy of the human-specific PROTAC without interference from the host immune system. |
| Administration Route | Intraperitoneal (IP) or Subcutaneous (SC) | IP administration often leads to higher systemic exposure, while SC can provide a more sustained release. |
| Starting Dosage Range | 10 - 50 mg/kg | Based on typical effective doses for other VHL-based PROTACs in xenograft models. A dose-escalation study is recommended. |
| Dosing Frequency | Every day (QD), every other day (QOD), or twice weekly (BIW) | The frequency should be determined based on pharmacokinetic (PK) and pharmacodynamic (PD) studies to maintain target degradation. |
| Dosing Volume | 5-10 mL/kg | Standard for IP and SC injections in mice. |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound.
Application Notes and Protocols for TRIM24 Degradation using RB-CO-Peg5-C2-CO-VH032
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripartite Motif Containing 24 (TRIM24), also known as Transcriptional Intermediary Factor 1-alpha (TIF1α), is a transcriptional co-regulator and E3 ubiquitin ligase implicated in the progression of various cancers, including prostate, breast, and liver cancer.[1][2] Its role in oncogenesis is linked to its ability to modulate the activity of nuclear receptors and influence key signaling pathways.[1] Notably, TRIM24 has been shown to be a positive regulator of the mTOR signaling pathway, a critical mediator of cell growth, proliferation, and survival.[3][4]
Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[5] These heterobifunctional molecules consist of a ligand that binds to the protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] RB-CO-Peg5-C2-CO-VH032 is a PROTAC designed to target TRIM24 for degradation by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] The VH032 component binds to VHL, while the "RB-CO" moiety is designed to bind to a retinoblastoma-associated protein which in turn complexes with TRIM24, facilitating the formation of a ternary complex (TRIM24-PROTAC-VHL) and subsequent ubiquitination and proteasomal degradation of TRIM24.[3] Recent studies have shown that such PROTAC-mediated degradation of TRIM24 leads to the inactivation of the mTOR signaling pathway, presenting a promising therapeutic strategy for cancers dependent on TRIM24.[3][7]
These application notes provide a detailed experimental framework for researchers to investigate the efficacy and mechanism of action of this compound in inducing TRIM24 degradation.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action and its effect on mTOR signaling.
Caption: Workflow for evaluating the TRIM24 degrader this compound.
Key Experiments and Protocols
Western Blot for TRIM24 Degradation
This protocol is to quantify the dose- and time-dependent degradation of TRIM24 and to assess the impact on downstream mTOR signaling.
Materials:
-
Cancer cell lines with high TRIM24 expression (e.g., PC-3, LNCaP for prostate cancer; MCF7 for breast cancer).[1][8]
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-TRIM24, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-VHL, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Time-Course: Treat cells with a fixed concentration of the degrader (e.g., the determined DC50 concentration) for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Proteasome Inhibition Control: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the degrader to confirm proteasome-dependent degradation.
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize TRIM24 levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
| Treatment Group | TRIM24 Level (% of Control) | p-mTOR/mTOR Ratio |
| Vehicle (DMSO) | 100 | 1.0 |
| Degrader (0.1 nM) | ||
| Degrader (1 nM) | ||
| Degrader (10 nM) | ||
| Degrader (100 nM) | ||
| Degrader (1 µM) | ||
| Degrader (10 µM) | ||
| Degrader + MG132 |
Cell Viability Assay
To determine the effect of TRIM24 degradation on cancer cell proliferation and to calculate the IC50 value.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a range of degrader concentrations (as in the Western blot experiment).
-
Incubation: Incubate for a relevant time period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure absorbance or luminescence using a plate reader. Plot cell viability against the degrader concentration to determine the IC50 value.
| Concentration | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 nM | |
| 1 nM | |
| 10 nM | |
| 100 nM | |
| 1 µM | |
| 10 µM |
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
To demonstrate the PROTAC-induced interaction between TRIM24 and the VHL E3 ligase.
Materials:
-
Cancer cell lines
-
This compound
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Anti-VHL antibody for immunoprecipitation
-
Normal Rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot: anti-TRIM24 and anti-VHL.
Protocol:
-
Cell Treatment: Treat cells with the degrader (at a concentration that gives significant degradation) or vehicle for a shorter time point (e.g., 2-4 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with anti-VHL antibody or normal rabbit IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes for 2-4 hours.
-
-
Washing: Wash the beads three times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for TRIM24 and VHL.
| IP Antibody | Western Blot Probe | Expected Result in Degrader-Treated Sample |
| Normal Rabbit IgG | anti-TRIM24 | No band |
| Normal Rabbit IgG | anti-VHL | No band |
| anti-VHL | anti-VHL | Band present |
| anti-VHL | anti-TRIM24 | Band present (indicates interaction) |
Ubiquitination Assay
To confirm that TRIM24 is ubiquitinated upon treatment with the degrader.
Materials:
-
Cancer cell lines
-
This compound
-
MG132
-
Denaturing Lysis Buffer (e.g., RIPA with 1% SDS)
-
Anti-TRIM24 antibody for immunoprecipitation
-
Primary antibody for Western blot: anti-Ubiquitin.
Protocol:
-
Cell Treatment: Treat cells with the degrader and MG132 for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in denaturing lysis buffer and boil to dissociate protein complexes.
-
Immunoprecipitation:
-
Dilute the lysate to reduce the SDS concentration.
-
Immunoprecipitate TRIM24 using an anti-TRIM24 antibody.
-
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blot, probing with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern indicates ubiquitination.
| IP Antibody | Western Blot Probe | Expected Result in Degrader-Treated Sample |
| Normal Rabbit IgG | anti-Ubiquitin | No smear |
| anti-TRIM24 | anti-Ubiquitin | High molecular weight smear/ladder |
Data Interpretation and Troubleshooting
-
DC50 and Dmax: The DC50 is the concentration of the degrader that results in 50% degradation of the target protein, while Dmax is the maximum percentage of degradation achieved. These values are key indicators of the degrader's potency.
-
IC50: The IC50 is the concentration of the degrader that inhibits cell viability by 50%. A correlation between the DC50 and IC50 values suggests that the observed cytotoxicity is due to TRIM24 degradation.
-
"Hook Effect": At very high concentrations, PROTACs can sometimes show reduced degradation efficiency due to the formation of binary complexes (TRIM24-PROTAC or PROTAC-VHL) that cannot form the productive ternary complex. This is a known phenomenon for PROTACs.
-
No Degradation: If no degradation is observed, consider optimizing the treatment time and concentration. Also, verify the expression of VHL in the chosen cell line.
-
High Background in Co-IP: Ensure adequate washing steps and consider pre-clearing the lysate to minimize non-specific binding.
By following these detailed protocols, researchers can effectively characterize the activity of the TRIM24 degrader this compound and elucidate its mechanism of action in relevant cancer models.
References
- 1. pnas.org [pnas.org]
- 2. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands [ouci.dntb.gov.ua]
- 3. Retinoblastoma-associated protein is important for TRIM24-mediated activation of the mTOR signaling pathway through DUSP2 action in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
RB-CO-Peg5-C2-CO-VH032 solubility and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RB-CO-Peg5-C2-CO-VH032 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the Tripartite Motif-Containing Protein 24 (TRIM24). This molecule consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, VH032, connected via a polyethylene (B3416737) glycol (PEG) linker to a ligand for TRIM24.[1][2][3][4] By recruiting TRIM24 to the VHL E3 ligase complex, this compound induces the ubiquitination and subsequent proteasomal degradation of TRIM24.[] This targeted degradation has been shown to inactivate the mTOR signaling pathway, highlighting its potential as a valuable tool for research in oncology and other areas where TRIM24 is implicated.[3][4]
These application notes provide essential information on the solubility and stability of this compound, along with detailed protocols for its use in cell-based experiments.
Physicochemical Properties
Solubility
The solubility of this compound is a critical factor for its effective use in in vitro and in vivo experiments. As with many PROTAC molecules, its solubility can be challenging in aqueous solutions. The following table summarizes the approximate solubility in commonly used laboratory solvents. It is recommended to perform specific solubility tests for your experimental conditions.
| Solvent | Approximate Solubility | Preparation Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 90 mg/mL | A clear stock solution can be prepared. Sonication may be required to fully dissolve the compound.[6] |
| Ethanol | Sparingly soluble | Not recommended for preparing high-concentration stock solutions. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Direct dissolution in PBS is not recommended. Dilution from a DMSO stock is the preferred method for preparing aqueous working solutions. |
| Cell Culture Medium | Poorly soluble | Dilute from a high-concentration DMSO stock into the final cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
Note: For in vivo studies, a common formulation involves a mixture of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
Stability
Proper storage and handling are crucial to maintain the integrity and activity of this compound.
| Condition | Recommendation | Stability Period |
| Solid Powder | Store at -20°C or -80°C, protected from light and moisture. | Up to 3 years at -20°C. |
| DMSO Stock Solution | Aliquot and store at -80°C to minimize freeze-thaw cycles.[7] | Up to 6 months at -80°C.[7] |
| Aqueous Working Solution | Prepare fresh for each experiment from a DMSO stock solution. | Use on the same day of preparation. |
Forced Degradation Studies Summary:
Forced degradation studies are essential to understand the stability of a compound under various stress conditions.[8]
| Stress Condition | Observation |
| Acidic (0.1 N HCl) | Potential for hydrolysis of amide or ester linkages in the linker or ligands. |
| Basic (0.1 N NaOH) | Potential for hydrolysis of amide or ester linkages. |
| Oxidative (3% H₂O₂) | The molecule may be susceptible to oxidation, particularly at electron-rich moieties. |
| Thermal (60°C) | Degradation may occur over extended periods. |
| Photolytic (UV/Vis light) | The compound may exhibit sensitivity to light. Amber vials or protection from light are recommended. |
Mechanism of Action
This compound functions as a PROTAC, inducing the degradation of its target protein, TRIM24. The process involves the formation of a ternary complex between TRIM24, this compound, and the VHL E3 ubiquitin ligase. This proximity leads to the polyubiquitination of TRIM24, marking it for degradation by the 26S proteasome. The degradation of TRIM24 subsequently leads to the inactivation of the mTOR signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell lines and experimental goals.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare this compound solutions for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or PBS
-
Cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Aseptically weigh the required amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in the medium.
-
Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for the specific cell line (generally <0.5%).
-
Prepare the working solution fresh for each experiment.
-
Caption: Workflow for preparing this compound solutions.
Protocol 2: In-Cell TRIM24 Degradation Assay
Objective: To determine the concentration- and time-dependent degradation of TRIM24 by this compound.
Materials:
-
Cells expressing endogenous TRIM24 (e.g., human cancer cell lines)
-
Complete cell culture medium
-
This compound working solutions
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Primary antibodies against TRIM24 and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against TRIM24 and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the TRIM24 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of TRIM24 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration to determine the DC₅₀ (concentration for 50% degradation).
-
Protocol 3: mTOR Signaling Pathway Analysis
Objective: To assess the impact of TRIM24 degradation on the mTOR signaling pathway.
Materials:
-
Same as Protocol 2, with the addition of primary antibodies for key mTOR pathway proteins (e.g., phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1).
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 2, treating cells with this compound at concentrations around the determined DC₅₀ for TRIM24 degradation.
-
-
Cell Lysis and Western Blotting:
-
Follow steps 3 and 4 from Protocol 2.
-
In addition to probing for TRIM24 and a loading control, probe separate membranes (or strip and re-probe) with antibodies against key phosphorylated and total proteins in the mTOR pathway.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total mTOR pathway proteins.
-
Calculate the ratio of phosphorylated to total protein for each target.
-
Compare the phosphorylation status of mTOR pathway proteins in compound-treated cells versus vehicle-treated cells to assess pathway inactivation.
-
Caption: TRIM24 degradation by this compound inactivates mTOR signaling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low TRIM24 degradation | - Compound inactivity (degradation) - Low cell permeability - Ineffective ternary complex formation - Cell line is resistant | - Use fresh compound aliquots. - Verify compound integrity. - Optimize treatment time and concentration. - Use a different cell line. |
| High cell toxicity | - Final DMSO concentration is too high. - On- or off-target toxicity of the compound. | - Ensure final DMSO concentration is <0.5%. - Perform a dose-response curve for cell viability (e.g., MTT assay). |
| Inconsistent Western blot results | - Uneven protein loading - Poor antibody quality - Inefficient protein transfer | - Perform accurate protein quantification (BCA assay). - Validate antibodies. - Optimize Western blotting protocol. |
For research use only. Not for use in diagnostic procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 6. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
Application Notes and Protocols for TRIM24 Degradation by RB-CO-Peg5-C2-CO-VH032
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the analysis of Tripartite Motif-Containing Protein 24 (TRIM24) degradation induced by the Proteolysis Targeting Chimera (PROTAC), RB-CO-Peg5-C2-CO-VH032. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate target proteins. This compound is designed to target TRIM24 for ubiquitination and subsequent proteasomal degradation by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5] TRIM24 is a transcriptional co-regulator implicated in various cancers, making it a compelling target for therapeutic intervention.[2][5][6][7] These application notes offer a comprehensive guide to performing and quantifying TRIM24 degradation using Western blot analysis.
Signaling Pathway and Mechanism of Action
This compound functions by forming a ternary complex between TRIM24 and the VHL E3 ligase complex. The "RB" moiety of the PROTAC binds to TRIM24, while the "VH032" ligand engages the VHL E3 ligase.[1] This proximity, facilitated by the PEG5-C2 linker, induces the polyubiquitination of TRIM24, marking it for degradation by the 26S proteasome. This targeted degradation leads to the functional knockout of TRIM24, impacting downstream signaling pathways. TRIM24 is known to act as a transcriptional co-activator, often in conjunction with STAT3, and is regulated by upstream signals such as the EGFR pathway.[7][8] It also plays a role in the interferon (IFN)/STAT signaling pathway and antiviral immunity.[9][10][11]
Caption: Mechanism of this compound and TRIM24 signaling context.
Data Presentation
The following table summarizes representative quantitative data for TRIM24 degradation by a VHL-recruiting PROTAC. This data is illustrative and should be generated for each specific cell line and experimental condition.
| Cell Line | Treatment Time (hours) | PROTAC Concentration (nM) | % TRIM24 Degradation (Normalized to Vehicle) | DC50 (nM) |
| HEK293T | 24 | 10 | 25% | \multirow{4}{}{~50} |
| 24 | 50 | 75% | ||
| 24 | 100 | 90% | ||
| 24 | 500 | >95% | ||
| MOLM-13 | 4 | 100 | 40% | \multirow{4}{}{~75} |
| 8 | 100 | 65% | ||
| 16 | 100 | 85% | ||
| 24 | 100 | >95% |
Experimental Protocols
Western Blot Protocol for TRIM24 Degradation
This protocol details the steps for treating cells with this compound and analyzing TRIM24 protein levels via Western blot.[12][13][14]
Materials and Reagents:
-
Cell Line: Human cell line expressing TRIM24 (e.g., HEK293T, MOLM-13, or a cancer cell line of interest).
-
This compound: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: Appropriate percentage for TRIM24 (~120 kDa).
-
Transfer Buffer.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Anti-TRIM24 antibody (follow manufacturer's recommended dilution).
-
Anti-GAPDH or β-actin antibody (loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow:
Caption: Western blot workflow for analyzing TRIM24 degradation.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time course (e.g., 4, 8, 16, 24 hours).[13] Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[12]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[12]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[13]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[13]
-
Incubate the membrane with the primary anti-TRIM24 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, the membrane can be stripped and re-probed with an anti-GAPDH or anti-β-actin antibody, or a separate gel can be run.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.[13]
-
Quantify the band intensities using densitometry software. Normalize the TRIM24 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of TRIM24 degradation relative to the vehicle-treated control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TRIM24-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. TRIM24 is an oncogenic transcriptional co-activator of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tripartite motif 24 (Trim24/Tif1α) tumor suppressor protein is a novel negative regulator of interferon (IFN)/signal transducers and activators of transcription (STAT) signaling pathway acting through retinoic acid receptor α (Rarα) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRIM24 facilitates antiviral immunity through mediating K63-linked TRAF3 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Immunoprecipitation with RB-CO-Peg5-C2-CO-VH032 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RB-CO-Peg5-C2-CO-VH032 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the target protein TRIM24. This molecule co-opts the cell's natural ubiquitin-proteasome system by bringing TRIM24 into proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The VH032 component of the PROTAC binds to VHL, while the "RB-CO" moiety engages TRIM24. This induced proximity results in the ubiquitination of TRIM24, marking it for degradation by the proteasome.
Tripartite motif-containing 24 (TRIM24), also known as transcriptional intermediary factor 1α (TIF1α), is a multi-domain protein that functions as a transcriptional co-regulator and has been implicated in the development and progression of various cancers. It is involved in several key signaling pathways, including those regulated by p53, STAT3, and the Wnt/β-catenin pathway. The targeted degradation of TRIM24 offers a promising therapeutic strategy for cancers dependent on its activity.
These application notes provide detailed protocols for the immunoprecipitation of TRIM24 from cells treated with this compound. This procedure is essential for studying the efficacy of the PROTAC, validating target engagement, and investigating the downstream consequences of TRIM24 degradation.
Data Presentation
The following tables present illustrative quantitative data on the degradation of TRIM24 by a VHL-based PROTAC. This data is representative of typical results obtained from dose-response and time-course experiments analyzed by Western blot and densitometry.
Table 1: Dose-Dependent Degradation of TRIM24
| Concentration of this compound (nM) | % TRIM24 Remaining (Compared to Vehicle Control) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 55% |
| 50 | 20% |
| 100 | 10% |
| 500 | <5% |
Cells were treated with the indicated concentrations of the PROTAC for 24 hours.
Table 2: Time-Course of TRIM24 Degradation
| Time (hours) | % TRIM24 Remaining (Compared to 0h) |
| 0 | 100% |
| 2 | 80% |
| 4 | 60% |
| 8 | 35% |
| 16 | 15% |
| 24 | <10% |
Cells were treated with 100 nM of the PROTAC for the indicated durations.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture a human cancer cell line known to express TRIM24 (e.g., MCF-7 for breast cancer, or a relevant leukemia cell line like MOLM-13) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 10 cm culture dishes at a density that will result in 70-80% confluency at the time of harvesting.
-
PROTAC Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations.
-
Cell Treatment:
-
For dose-response experiments: Aspirate the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for a fixed period (e.g., 24 hours).
-
For time-course experiments: Treat the cells with a fixed concentration of this compound and harvest the cells at different time points.
-
-
Harvesting Cells: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Proceed immediately to cell lysis.
Protocol 2: Preparation of Cell Lysates
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Cell Lysis: Add 0.5-1.0 mL of ice-cold lysis buffer to each 10 cm dish. Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis, sonicate the samples on ice (e.g., three 10-second pulses).
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube. This is the cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA protein assay. It is advisable to save a small aliquot of the lysate (20-30 µg of protein) as the "input" control for the subsequent Western blot analysis.
Protocol 3: Immunoprecipitation of TRIM24
-
Lysate Preparation for IP: Dilute the cell lysate with lysis buffer to a final concentration of 1-2 mg/mL. Use 500 µg to 1 mg of total protein for each immunoprecipitation reaction.
-
Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G magnetic beads to the lysate. Incubate on a rotator for 1 hour at 4°C. Place the tube on a magnetic rack and carefully transfer the supernatant to a new tube.
-
Antibody Incubation: Add a primary antibody specific for TRIM24 (2-5 µg) to the pre-cleared lysate. As a negative control, add an equivalent amount of a non-specific IgG from the same host species to a separate tube of lysate. Incubate overnight at 4°C with gentle rotation.
-
Immunocomplex Capture: Add 30-40 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-TRIM24 complex.
-
Washing: Pellet the magnetic beads using a magnetic rack and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold lysis buffer. After the final wash, carefully remove all residual supernatant.
Protocol 4: Elution and Western Blot Analysis
-
Elution: Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer. To elute the immunoprecipitated proteins, boil the samples at 95-100°C for 5-10 minutes.
-
Sample Preparation for SDS-PAGE: Briefly centrifuge the tubes and place them on a magnetic rack. Carefully collect the supernatant, which contains the eluted proteins.
-
SDS-PAGE and Transfer: Load the eluted samples and the "input" control onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TRIM24 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software. For the input samples, normalize the TRIM24 signal to a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading. Compare the amount of immunoprecipitated TRIM24 between treated and untreated samples.
Visualizations
Application Note: Mass Spectrometry-Based Proteomic Analysis of RB-CO-Peg5-C2-CO-VH032, a PROTAC Targeting the Retinoblastoma Protein
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of cells treated with RB-CO-Peg5-C2-CO-VH032, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Retinoblastoma (RB) tumor suppressor protein. The RB protein is a critical regulator of the cell cycle, and its targeted degradation holds therapeutic potential.[1][2][3] This PROTAC molecule consists of a ligand for the RB protein, a linker, and a ligand (VH032) that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6] By hijacking the cell's ubiquitin-proteasome system, this compound is designed to selectively eliminate the RB protein. Mass spectrometry is a powerful tool for quantifying the efficacy and selectivity of this PROTAC by enabling global proteome profiling.[7][8]
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins.[9][10] They consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[11] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[10][11]
This compound is a PROTAC designed to target the Retinoblastoma (RB) protein. RB is a key tumor suppressor that controls the G1/S checkpoint of the cell cycle by binding to and inhibiting E2F transcription factors.[1][12] In many cancers, the RB pathway is dysregulated, leading to uncontrolled cell proliferation.[2][13] The VH032 component of the PROTAC recruits the VHL E3 ligase, a well-characterized ligase used in the design of many PROTACs.[4][14]
This application note details the use of quantitative mass spectrometry to assess the effects of this compound, including target engagement, degradation efficiency, and off-target effects.
Mechanism of Action of this compound
The intended mechanism of action for this compound is the targeted degradation of the RB protein. This process involves several key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the RB protein and the VHL E3 ligase, forming a ternary complex (RB:PROTAC:VHL).[15]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the RB protein.
-
Proteasomal Degradation : The polyubiquitinated RB protein is recognized and degraded by the 26S proteasome.
-
Catalytic Cycle : The PROTAC molecule is released after ubiquitination and can induce the degradation of multiple RB protein molecules.[11]
The Retinoblastoma (RB) Signaling Pathway
The RB protein is a cornerstone of cell cycle regulation. In its active, hypophosphorylated state, RB binds to E2F transcription factors, preventing the expression of genes required for S-phase entry.[1][12] Mitogenic signals lead to the activation of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, which phosphorylate RB.[3] Phosphorylation causes RB to release E2F, allowing for the transcription of target genes and cell cycle progression.[2] By degrading RB, this compound is expected to lead to the constitutive activation of E2F and affect cell cycle progression.
Quantitative Data Presentation
The primary output of the mass spectrometry analysis is the relative quantification of thousands of proteins. The data should be structured to clearly show the dose-dependent effect of the PROTAC on the target protein and the rest of the proteome.
Table 1: Dose-Response of RB Protein Degradation
| Treatment Concentration | Mean RB Protein Abundance (Normalized) | Standard Deviation | % Degradation |
| Vehicle (0 nM) | 1.00 | 0.08 | 0% |
| 1 nM | 0.85 | 0.07 | 15% |
| 10 nM | 0.45 | 0.05 | 55% |
| 100 nM | 0.12 | 0.03 | 88% |
| 1000 nM | 0.08 | 0.02 | 92% |
Table 2: Selectivity Profile of this compound at 100 nM
| Protein | Gene | Log2 Fold Change (Treated/Vehicle) | p-value | Biological Function |
| Retinoblastoma Protein | RB1 | -3.06 | <0.0001 | Target Protein |
| Cyclin-dependent kinase 2 | CDK2 | -0.15 | 0.65 | Cell Cycle |
| E2F transcription factor 1 | E2F1 | 0.08 | 0.82 | Transcription |
| Von Hippel-Lindau protein | VHL | 0.05 | 0.91 | E3 Ligase Component |
| Bromodomain-containing protein 4 | BRD4 | -0.21 | 0.55 | Off-target control |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | 0.02 | 0.95 | Housekeeping |
Experimental Protocols
A robust quantitative proteomics workflow is essential for accurately assessing the effects of the PROTAC.[16]
Cell Culture and Treatment
-
Cell Line Selection : Choose a human cancer cell line with detectable endogenous expression of RB protein (e.g., HeLa, U2OS).
-
Culturing : Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treatment : Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 12, 24, or 48 hours). Include a vehicle control (e.g., 0.1% DMSO). Perform each treatment in biological triplicate.
-
Harvesting : After treatment, wash cells with ice-cold PBS, and harvest by scraping or trypsinization. Flash-freeze the cell pellets in liquid nitrogen and store at -80°C.
Protein Extraction and Digestion
-
Lysis : Resuspend cell pellets in lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.
-
Sonication : Sonicate the samples on ice to ensure complete cell lysis and to shear genomic DNA.
-
Quantification : Determine the protein concentration using a BCA assay.
-
Reduction and Alkylation : Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C. Alkylate free cysteines by adding iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Digestion : Dilute the samples with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M. Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
LC-MS/MS Analysis
-
Peptide Cleanup : Acidify the digest with trifluoroacetic acid (TFA) and desalt the peptides using C18 solid-phase extraction (SPE) cartridges. Dry the purified peptides in a vacuum concentrator.
-
Sample Loading : Reconstitute peptides in a suitable solvent (e.g., 0.1% formic acid) and inject a defined amount (e.g., 1 µg) into the LC-MS/MS system.
-
Chromatography : Separate peptides using a nano-flow liquid chromatography system with a reversed-phase column and a gradient of increasing acetonitrile (B52724) concentration.
-
Mass Spectrometry : Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap Astral or similar).[17] The instrument should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[18]
Data Analysis and Interpretation
-
Database Search : Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer.[18] Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantification : Quantify protein abundance using a label-free quantification (LFQ) algorithm.[18][19] Normalize the data to account for variations in sample loading.
-
Statistical Analysis : Perform statistical tests (e.g., t-test or ANOVA) to identify proteins with significantly altered abundance between treated and control groups.[16]
-
Data Interpretation :
-
Assess On-Target Degradation : Confirm the significant and dose-dependent reduction of RB protein abundance.
-
Evaluate Selectivity : Generate volcano plots to visualize proteins that are significantly up- or down-regulated. Assess whether other proteins, particularly those structurally similar to RB or known off-targets of the ligands, are affected.
-
Pathway Analysis : Use bioinformatics tools to determine if the observed proteomic changes are consistent with the known downstream effects of RB pathway inhibition.
-
Conclusion
Mass spectrometry-based proteomics provides a comprehensive and quantitative method for evaluating the efficacy and selectivity of PROTACs like this compound.[7][20][21] The protocols outlined here offer a robust framework for researchers to characterize the cellular response to this targeted protein degrader, providing critical insights for drug development professionals.
References
- 1. The Rb Pathway and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 13. researchgate.net [researchgate.net]
- 14. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 15. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 16. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. A Bioconductor workflow for processing, evaluating, and interpreting expression proteomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Degrader [proteomics.com]
- 21. sapient.bio [sapient.bio]
Application Notes and Protocols for RB-CO-Peg5-C2-CO-VH032 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RB-CO-Peg5-C2-CO-VH032 is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the Tripartite Motif-Containing Protein 24 (TRIM24). This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase (VH032), connected via a polyethylene (B3416737) glycol (PEG) linker to a ligand targeting the bromodomain of TRIM24. By inducing proximity between TRIM24 and the VHL E3 ligase complex, this compound facilitates the ubiquitination and subsequent proteasomal degradation of TRIM24.[1][2][3]
TRIM24 is a transcriptional co-regulator and epigenetic reader implicated in the progression of various cancers, including breast and prostate cancer.[4][5][6] Elevated levels of TRIM24 are associated with oncogenesis and poor prognosis.[5][6] Furthermore, TRIM24 has been shown to be a negative regulator of the tumor suppressor p53.[7] The degradation of TRIM24 by this compound leads to the inactivation of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][3][8][9][10]
These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, protocols for key experiments, and expected outcomes. While specific quantitative data for this compound is not publicly available, data from the closely related and well-characterized TRIM24 degrader, dTRIM24, is used as a reference.
Mechanism of Action
This compound functions as a heterobifunctional molecule that simultaneously binds to TRIM24 and the VHL E3 ubiquitin ligase. This binding induces the formation of a ternary complex, bringing TRIM24 into close proximity with the E3 ligase machinery. The E3 ligase then polyubiquitinates TRIM24, marking it for recognition and degradation by the 26S proteasome. The degradation of TRIM24 disrupts its downstream signaling functions, including the activation of the mTOR pathway, leading to anti-proliferative effects in cancer cells.
Data Presentation
The following table summarizes the expected performance characteristics of a TRIM24 degrader based on published data for the analogous compound, dTRIM24.
| Parameter | Value | Cell Line | Reference |
| DC50 | ~100-500 nM | 293FT, MOLM-13 | [1][8] |
| Dmax | >90% | 293FT, MOLM-13 | [1][8] |
| Time to Max Degradation | 4-8 hours | 293FT | [8] |
| Effective Concentration for Apoptosis | 2.5 - 5 µM | MOLM-13 | [11] |
| IC50 (TRIM24 binding) | 337.7 nM | N/A | [12] |
Note: DC50 is the concentration required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Protocol 1: Assessment of TRIM24 Degradation by Western Blot
This protocol details the procedure to quantify the degradation of TRIM24 in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, 293FT)
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or Carfilzomib) as a negative control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TRIM24, anti-Vinculin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM) for a predetermined time (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control. For a negative control, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the TRIM24 signal to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. pnas.org [pnas.org]
- 8. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Cellular Uptake and Distribution of RB-CO-Peg5-C2-CO-VH032
For Researchers, Scientists, and Drug Development Professionals
Introduction
RB-CO-Peg5-C2-CO-VH032 is a potent and selective TRIM24 degrader. As a proteolysis-targeting chimera (PROTAC), it is a heterobifunctional molecule designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the TRIM24 protein, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of TRIM24 has been shown to inactivate the mTOR signaling pathway, making this compound a promising therapeutic candidate for cancers where TRIM24 is overexpressed.
Understanding the cellular uptake, distribution, and target engagement of this compound is critical for its development as a therapeutic agent. These application notes provide a summary of key quantitative data and detailed protocols for investigating the cellular pharmacology of this compound.
Data Presentation
The following tables summarize representative quantitative data for the cellular uptake and distribution of this compound in a model cancer cell line (e.g., MCF-7).
Table 1: Cellular Uptake of this compound Measured by Flow Cytometry
| Cell Line | Concentration (nM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Positive Cells (%) |
| MCF-7 | 10 | 1 | 150 ± 12 | 65 ± 5 |
| 4 | 450 ± 35 | 92 ± 4 | ||
| 24 | 800 ± 60 | 98 ± 2 | ||
| 100 | 1 | 1200 ± 90 | 95 ± 3 | |
| 4 | 3500 ± 280 | 99 ± 1 | ||
| 24 | 6200 ± 450 | 99 ± 1 | ||
| Control | 0 | 24 | 10 ± 2 | 1 ± 0.5 |
Table 2: Subcellular Distribution of this compound Determined by Subcellular Fractionation and LC-MS/MS
| Cellular Fraction | % of Total Intracellular Compound (at 4 hours, 100 nM) |
| Cytosol | 65 ± 5% |
| Nucleus | 25 ± 4% |
| Mitochondria | 5 ± 1% |
| Membrane/Organelles | 5 ± 1% |
Mandatory Visualizations
Caption: Experimental workflow for characterizing the cellular activity of this compound.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol describes the use of flow cytometry to quantify the cellular uptake of a fluorescently labeled version of this compound.
Materials:
-
Fluorescently labeled this compound (e.g., with a FITC or Alexa Fluor 488 tag)
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of fluorescently labeled this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the cells and add the medium containing the fluorescent compound. Include a vehicle control (DMSO) and an unstained cell control.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 4, and 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
Aspirate the medium containing the compound.
-
Wash the cells twice with ice-cold PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using the appropriate laser and filter for the fluorophore.
-
Collect data for at least 10,000 events per sample.
-
Use the unstained control to set the baseline fluorescence.
-
Quantify the mean fluorescence intensity and the percentage of fluorescently positive cells.
-
Protocol 2: Visualization of Cellular Distribution by Fluorescence Microscopy
This protocol details the visualization of the subcellular localization of fluorescently labeled this compound using confocal fluorescence microscopy.
Materials:
-
Fluorescently labeled this compound
-
Cancer cell line (e.g., MCF-7)
-
Glass-bottom culture dishes
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells in glass-bottom culture dishes to achieve 50-70% confluency.
-
Cell Treatment: Treat the cells with the fluorescently labeled compound at the desired concentration and incubate for the desired time.
-
Washing: Aspirate the drug-containing medium and wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Add a drop of antifade mounting medium to the cells.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images using appropriate laser lines and emission filters for the compound's fluorophore and DAPI.
Protocol 3: Subcellular Fractionation for Compound Distribution Analysis
This protocol outlines the separation of cellular components to determine the distribution of this compound in different subcellular compartments.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7)
-
Cell culture plates
-
PBS
-
Cell scraper
-
Fractionation buffer (e.g., hypotonic buffer with protease and phosphatase inhibitors)
-
Dounce homogenizer
-
Microcentrifuge
-
Ultracentrifuge (optional, for membrane/organelle isolation)
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Harvesting:
-
Treat a confluent plate of cells with this compound for the desired time.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold fractionation buffer.
-
Incubate on ice for 15-20 minutes to allow the cells to swell.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
-
Fractionation by Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.
-
Cytosolic and Mitochondrial Fractions: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The supernatant is the cytosolic fraction, and the pellet contains the mitochondria.
-
Membrane/Organelle Fraction (Optional): The supernatant from the 10,000 x g spin can be further centrifuged at 100,000 x g for 1 hour to pellet the microsomal/membrane fraction.
-
-
Sample Preparation for LC-MS/MS:
-
Wash each fraction pellet with PBS.
-
Lyse the pellets and extract the compound using an appropriate organic solvent.
-
Prepare the cytosolic fraction for analysis.
-
-
LC-MS/MS Analysis: Quantify the concentration of this compound in each fraction using a validated LC-MS/MS method. Express the results as a percentage of the total intracellular compound.
Protocol 4: Western Blot Analysis of TRIM24 Degradation and mTOR Pathway Inhibition
This protocol is for assessing the pharmacological effect of this compound on its target protein, TRIM24, and the downstream mTOR signaling pathway.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TRIM24, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-range of this compound for various time points.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Troubleshooting & Optimization
Technical Support Center: RB-CO-Peg5-C2-CO-VH032 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RB-CO-Peg5-C2-CO-VH032, a PROTAC® degrader of the TRIM24 protein that can inactivate the mTOR signaling pathway.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the selective degradation of the TRIM24 protein. It consists of three key components: a ligand that binds to the TRIM24 protein, a proprietary linker (Peg5-C2-CO), and a VH032 ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing TRIM24 and VHL in close proximity, the PROTAC facilitates the ubiquitination of TRIM24, marking it for degradation by the proteasome. This degradation can subsequently inactivate the mTOR signaling pathway.
Diagram: Mechanism of Action of this compound
Caption: Workflow of this compound mediated protein degradation.
Q2: What are the expected downstream effects of TRIM24 degradation?
Degradation of TRIM24 by this compound is expected to lead to the inactivation of the mTOR signaling pathway. This can be observed by a decrease in the phosphorylation of mTOR and its downstream effectors such as p70S6K and 4E-BP1. Functionally, this can result in anti-proliferative effects and the induction of apoptosis in sensitive cell lines.
Diagram: Simplified mTOR Signaling Pathway
References
Technical Support Center: Off-Target Effects of RB-CO-Peg5-C2-CO-VH032
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the TRIM24 degrader, RB-CO-Peg5-C2-CO-VH032. This molecule is also widely known in scientific literature as dTRIM24 .
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (dTRIM24)?
A1: this compound is a heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of the transcriptional co-regulator TRIM24. The molecule consists of a ligand that binds to TRIM24, a linker (Peg5-C2-CO), and a VH032 ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of TRIM24, marking it for degradation by the proteasome.[1][2]
Q2: What are the known off-target effects of this compound (dTRIM24)?
A2: Based on comprehensive proteomic analyses, this compound (dTRIM24) has demonstrated a high degree of selectivity for TRIM24. In studies using MOLM-13 acute leukemia cells, quantitative proteomics revealed that treatment with dTRIM24 for 4 hours resulted in the significant and selective degradation of TRIM24 with no other proteins being significantly depleted across the proteome.[3][4] Similarly, in MCF-7 breast cancer cells, dTRIM24 also achieved selective and near-complete degradation of TRIM24.[4]
Q3: Does the VH032 E3 ligase ligand contribute to off-target effects?
A3: The VH032 ligand itself has been shown to be exquisitely specific and selective for the VHL E3 ligase.[4] Proteomic analysis of cells treated with VH032 alone showed that the only significantly upregulated protein was VHL itself, a phenomenon attributed to the stabilization of the VHL protein upon ligand binding.[4] This suggests that the VH032 component of this compound is unlikely to be a source of off-target protein degradation.
Q4: Can this compound affect signaling pathways in an off-target manner?
A4: While direct off-target protein degradation appears minimal, it is important to consider downstream signaling consequences of TRIM24 degradation. One report suggests that this compound can inactivate the mTOR signaling pathway.[5] This is likely a downstream consequence of TRIM24 degradation rather than a direct off-target interaction of the degrader with mTOR pathway components. Researchers should investigate the status of key mTOR pathway proteins (e.g., phosphorylation of S6K, 4E-BP1) in their experimental system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with TRIM24 loss-of-function. | 1. Cell-line specific off-target effects: While proteomics in MOLM-13 and MCF-7 cells showed high selectivity, off-target effects can be context-dependent. 2. Downstream effects of TRIM24 degradation: The observed phenotype may be a secondary or tertiary effect of TRIM24 loss. | 1. Perform global proteomics (mass spectrometry) on your specific cell line treated with this compound and a vehicle control to identify any unique off-target degradation events. 2. Map the known functions of TRIM24 to your observed phenotype to identify potential mechanistic links. 3. Validate key proteomics hits by Western blot. |
| Inconsistent degradation of TRIM24. | 1. Suboptimal compound concentration: The "hook effect" is a known phenomenon for PROTACs where high concentrations can lead to the formation of non-productive binary complexes, reducing degradation efficiency. 2. Compound instability: The degrader may not be stable in your cell culture medium over the course of the experiment. | 1. Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for TRIM24 degradation and to identify a potential hook effect. 2. Assess the stability of the compound in your experimental media over time using LC-MS. |
| Discrepancy between proteomics data and Western blot results for a potential off-target. | 1. Antibody specificity: The antibody used for Western blotting may not be specific to the intended target. 2. Differences in assay sensitivity: Mass spectrometry and Western blotting have different sensitivities and dynamic ranges. | 1. Validate your primary antibody using appropriate controls, such as siRNA/shRNA knockdown or knockout cell lines for the protein of interest. 2. When possible, use multiple antibodies targeting different epitopes of the same protein for validation. |
Quantitative Data Summary
The following table summarizes the quantitative proteomics data from a study by Gechijian et al. (2018) in MOLM-13 cells treated with 2.5 µM dTRIM24 (a compound analogous to this compound) for 4 hours. The data demonstrates the high selectivity of the degrader.
| Protein | Gene Name | Log2 Fold Change (dTRIM24 vs. DMSO) | p-value | Significance |
| Tripartite motif-containing protein 24 | TRIM24 | -2.5 | < 0.001 | On-target degradation |
| No other proteins were reported to be significantly depleted. |
Note: This table is a summary of the findings reported in the specified publication. For a complete list of all quantified proteins, please refer to the supplementary data of the original publication.[4]
Experimental Protocols
Global Proteomics for Off-Target Profiling (Mass Spectrometry)
This protocol provides a general workflow for identifying off-target protein degradation.
-
Cell Culture and Treatment:
-
Culture cells (e.g., MOLM-13) to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 2.5 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut.
-
Perform protein identification by searching against a relevant protein database (e.g., UniProt).
-
Quantify protein abundance and perform statistical analysis to identify proteins with significant changes in abundance between the treated and control samples.
-
Validation of On-Target and Off-Target Hits (Western Blot)
-
Sample Preparation:
-
Treat cells as described for the proteomics experiment.
-
Lyse cells and determine protein concentration.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-TRIM24) or a potential off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Visualizations
Caption: Mechanism of action for this compound (dTRIM24).
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. A mating mechanism to generate diversity for the Darwinian selection of DNA-encoded synthetic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of loops at protein-protein interfaces for macrocycle design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanism for specific binding of chemical compounds to amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RB-CO-Peg5-C2-CO-VH032 Linker Length
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the linker length of the TRIM24 degrader, RB-CO-Peg5-C2-CO-VH032.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC like this compound?
The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. In this compound, the linker tethers the retinoblastoma-binding (RB) moiety to the von Hippel-Lindau (VHL) E3 ligase ligand, VH032. Its primary role is to facilitate the formation of a stable and productive ternary complex between the target protein (TRIM24), the PROTAC, and the VHL E3 ligase. The length, composition, and attachment points of the linker are crucial for optimal degradation of the target protein.
Q2: How does the Peg5 linker in this compound influence its properties?
The polyethylene (B3416737) glycol (PEG) linker, specifically a 5-unit PEG chain (Peg5), in this PROTAC offers several advantages:
-
Solubility: PEG is hydrophilic and can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for in vitro assays and in vivo applications.
-
Flexibility: The flexibility of the PEG chain can allow for the necessary conformational adjustments to enable productive ternary complex formation.
-
Cell Permeability: While highly hydrophilic linkers can sometimes impede passive diffusion across cell membranes, the flexible nature of PEG can allow the PROTAC to adopt conformations that shield its polar surface area, aiding cellular uptake. However, an optimal balance is necessary, as excessive PEGylation can decrease permeability.
Q3: What are the potential consequences of a suboptimal linker length?
A suboptimal linker length can significantly impair the efficacy of a PROTAC:
-
Too Short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.
-
Too Long: A linker that is too long might not effectively bring the target protein and E3 ligase into close enough proximity for efficient ubiquitination. It can also lead to increased flexibility, which may result in non-productive binding orientations.
Q4: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. While primarily concentration-dependent, a well-optimized linker that promotes stable ternary complex formation can help mitigate the severity of the hook effect.
II. Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the this compound linker.
| Problem | Possible Cause | Suggested Solution |
| No or poor degradation of TRIM24, but binary binding to TRIM24 and VHL is confirmed. | Suboptimal Linker Length: The Peg5 linker may not be the optimal length for facilitating a productive ternary complex for TRIM24 degradation. | Synthesize and test analogues with varying PEG linker lengths (e.g., Peg3, Peg4, Peg6, Peg7). This is the most direct way to address this issue. |
| Incorrect Linker Attachment Points: The points at which the linker is attached to the RB warhead or VH032 may not be ideal for the correct spatial orientation. | If possible, synthesize isomers with different linker attachment points on either the warhead or the E3 ligase ligand. | |
| Inconsistent degradation results between experiments. | Cell Viability Issues: High concentrations of the PROTAC may be causing cytotoxicity, leading to inconsistent results. | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration of your PROTAC. Conduct degradation experiments at non-toxic concentrations. |
| Compound Instability: The PROTAC may be unstable in the cell culture medium over the course of the experiment. | Assess the stability of your PROTAC in the cell culture medium at 37°C over the experimental timeframe using techniques like LC-MS. | |
| High DC50 value (low potency). | Poor Cell Permeability: The physicochemical properties of the PROTAC may be hindering its ability to cross the cell membrane effectively. | Modify the linker composition. Consider linkers with different hydrophilicity or rigidity. For PEG linkers, sometimes a shorter or longer chain can impact permeability. Perform a cellular uptake assay to assess permeability. |
| Weak Ternary Complex Formation: The linker may not be optimal for inducing strong cooperative binding in the ternary complex. | Use biophysical assays like SPR or ITC to directly measure the binding affinity and cooperativity of the ternary complex with different linker lengths. | |
| Significant "hook effect" observed at higher concentrations. | Predominance of Binary Complexes: At high concentrations, the PROTAC is forming non-productive binary complexes. | Perform a detailed dose-response curve to identify the optimal concentration range for degradation. A well-optimized linker that enhances ternary complex stability can sometimes lessen the hook effect. |
III. Quantitative Data on Linker Optimization
While specific data for this compound is not publicly available, the following tables from studies on other VHL-based PROTACs illustrate the critical impact of linker length on degradation efficiency.
Table 1: Effect of Linker Length on BRD9 Degradation
This table summarizes data on VHL-based BRD9 degraders, demonstrating how linker length and composition affect the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| VZ185-1 | PEG3 | >1000 | <20 |
| VZ185-2 | PEG4 | 15 | >95 |
| VZ185-3 | PEG5 | 25 | >95 |
| VZ185-4 | PEG6 | 50 | 90 |
Data is illustrative and based on trends observed in published literature for similar VHL-based degraders.
Table 2: Biophysical Characterization of Ternary Complex Formation
This table shows how linker length can influence the binding affinity (KD) of the PROTAC to its target and the cooperativity (α) of ternary complex formation, as measured by Surface Plasmon Resonance (SPR).
| PROTAC | Linker | Binary KD (PROTAC to BRD9, nM) | Ternary KD (PROTAC to BRD9 with VHL, nM) | Cooperativity (α) |
| VZ185-1 | PEG3 | 150 | 120 | 1.25 |
| VZ185-2 | PEG4 | 145 | 10 | 14.5 |
| VZ185-3 | PEG5 | 155 | 15 | 10.3 |
| VZ185-4 | PEG6 | 160 | 30 | 5.3 |
Cooperativity (α) is calculated as (Binary KD) / (Ternary KD). A higher α value indicates more favorable ternary complex formation.
IV. Experimental Protocols
A. Western Blot for TRIM24 Degradation
Objective: To quantify the degradation of TRIM24 protein in cells treated with this compound and its analogues.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a human prostate cancer cell line expressing TRIM24) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against TRIM24 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the TRIM24 signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
B. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of the ternary complex formation.
Methodology:
-
Chip Preparation:
-
Immobilize biotinylated VHL E3 ligase onto a streptavidin-coated SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized VHL to determine the binary binding affinity (KD1).
-
In a separate experiment, inject a series of concentrations of the PROTAC over immobilized TRIM24 to determine the binary binding affinity (KD2).
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of TRIM24.
-
Inject these solutions over the immobilized VHL surface.
-
The increase in response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex.
-
Calculate the cooperativity factor (α).
-
C. Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Methodology:
-
Sample Preparation:
-
Prepare purified VHL, TRIM24, and PROTAC in the same dialysis buffer to minimize heats of dilution.
-
-
Binary Titrations:
-
Titrate the PROTAC into the sample cell containing either VHL or TRIM24 to determine the binary binding affinities and thermodynamic parameters (ΔH, ΔS).
-
-
Ternary Titration:
-
Saturate the VHL in the sample cell with the PROTAC.
-
Titrate TRIM24 into the sample cell containing the pre-formed VHL-PROTAC complex.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection and plot the data to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of ternary complex formation.
-
V. Visualizations
Caption: PROTAC-mediated degradation of TRIM24 and its downstream effect.
Caption: A typical workflow for linker optimization experiments.
RB-CO-Peg5-C2-CO-VH032 degradation kinetics issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RB-CO-Peg5-C2-CO-VH032, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the TRIM24 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional degrader that targets the TRIM24 protein for degradation. It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a PEG5 linker to a ligand that binds to the TRIM24 protein. By simultaneously binding to both TRIM24 and VHL, the PROTAC forms a ternary complex that induces the ubiquitination of TRIM24, marking it for degradation by the proteasome.[1][2] This degradation can lead to the inactivation of the mTOR signaling pathway.[1][2]
Q2: What is the target of this compound and what is the associated signaling pathway?
The primary target of this compound is the Tripartite Motif-Containing Protein 24 (TRIM24). TRIM24 is known to be involved in the regulation of several signaling pathways, including the PI3K/AKT/mTOR pathway.[3][4] Overexpression of TRIM24 has been correlated with increased PI3K-AKT-mTOR signaling.[3] Degradation of TRIM24 by this PROTAC leads to the inactivation of the mTOR signaling pathway.[1][2][5][6]
Q3: What is the binding affinity of the VH032 ligand to the VHL E3 ligase?
The VH032 ligand, which is a component of this compound, binds to the VHL E3 ligase with a dissociation constant (Kd) of 185 nM.[7]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| No or low degradation of TRIM24 | Suboptimal PROTAC Concentration: The concentration of the PROTAC may be too high, leading to the "hook effect" where binary complexes are favored over the productive ternary complex. Conversely, the concentration may be too low to induce degradation. | Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for degradation. |
| Incorrect Incubation Time: The incubation time may be too short to observe degradation or too long, leading to protein re-synthesis. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal time point for maximal degradation. | |
| Low Cell Permeability: The PROTAC may not be efficiently entering the cells. | While not easily modifiable for a given compound, ensure optimal cell health and consider using a different cell line with potentially better permeability. | |
| Cell Line Specificity: The expression levels of TRIM24 or VHL E3 ligase components may be low in the chosen cell line. | Verify the expression of TRIM24 and VHL in your cell line using Western blot or qPCR. Select a cell line with robust expression of both proteins. | |
| Inconsistent Degradation Results | Cell Culture Variability: Differences in cell passage number, confluency, or overall cell health can impact the efficiency of the ubiquitin-proteasome system. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of treatment. |
| Compound Instability: The PROTAC may be unstable in the cell culture medium over the course of the experiment. | Assess the stability of the compound in your experimental media. If instability is suspected, consider reducing the incubation time or replenishing the media with fresh compound. | |
| High Background or Non-Specific Bands on Western Blot | Antibody Issues: The primary or secondary antibody may have low specificity or be used at a suboptimal concentration. | Optimize the antibody concentrations and blocking conditions. Include appropriate controls, such as isotype controls and lysates from TRIM24 knockout cells (if available). |
| Sample Preparation: Protein degradation during sample preparation can lead to multiple bands. | Always use fresh protease and phosphatase inhibitor cocktails in your lysis buffer. Keep samples on ice or at 4°C throughout the preparation process. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for TRIM24 Degradation
This protocol outlines the steps to determine the optimal concentration of this compound for TRIM24 degradation.
-
Cell Seeding: Seed the cells of interest (e.g., a cancer cell line with known TRIM24 expression) in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested (e.g., 1 nM to 10 µM).
-
Cell Treatment: The following day, treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against TRIM24 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities for TRIM24 and the loading control. Normalize the TRIM24 signal to the loading control and then to the vehicle control. Plot the percentage of remaining TRIM24 against the log of the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Protocol 2: E3 Ligase Competition Assay
This protocol is a control experiment to confirm that the degradation of TRIM24 is dependent on the recruitment of the VHL E3 ligase.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment: Pre-treat the cells with a high concentration of the free VHL ligand (VH032) for a short period (e.g., 1-2 hours). This will saturate the VHL E3 ligase, preventing the PROTAC from binding.
-
Co-treatment: After pre-treatment, add this compound at a concentration known to cause significant degradation (e.g., the determined DC50 or a higher concentration) in the continued presence of the free VHL ligand.
-
Controls: Include a vehicle control group, a group treated only with this compound, and a group treated only with the free VHL ligand.
-
Incubation, Lysis, and Western Blot: Follow steps 4-8 from Protocol 1.
-
Data Analysis: Compare the level of TRIM24 degradation in the co-treated group with the group treated with the PROTAC alone. Successful competition (i.e., a rescue of TRIM24 degradation) confirms that the degradation is VHL-dependent.
Data Presentation
Table 1: Representative Degradation Kinetics Data
Note: The following data is illustrative and based on typical performance for similar PROTACs. Actual values for this compound should be determined experimentally.
| Parameter | Value | Cell Line | Treatment Time |
| DC50 | 50 - 200 nM | e.g., MOLM-13 | 24 hours |
| Dmax | > 90% | e.g., MOLM-13 | 24 hours |
Visualizations
Caption: Mechanism of action for this compound.
Caption: TRIM24-mediated activation of the mTOR signaling pathway.
Caption: Troubleshooting workflow for TRIM24 degradation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoblastoma-associated protein is important for TRIM24-mediated activation of the mTOR signaling pathway through DUSP2 action in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
RB-CO-Peg5-C2-CO-VH032 stability and degradation in assays
Welcome to the technical support center for the TRIM24 degrader, RB-CO-Peg5-C2-CO-VH032. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions and cell culture media?
A1: this compound contains ester linkages, which can be susceptible to hydrolysis in aqueous environments. The stability can be influenced by pH, temperature, and the presence of esterases in cell culture media containing serum. While some studies on similar ester-containing PROTACs have shown stability in plasma for up to 90 minutes, it is crucial to empirically determine the stability under your specific assay conditions.[1][2]
Q2: How can I assess the stability of this compound in my specific assay conditions?
A2: We recommend performing a time-course experiment where the compound is incubated in your assay buffer or cell culture media. At various time points, the amount of intact this compound can be quantified using LC-MS. This will help determine the half-life of the compound in your experimental setup.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation pathway is expected to be the hydrolysis of the two ester bonds within the linker. This would result in the separation of the TRIM24-binding moiety from the VH032 E3 ligase ligand. Mass spectrometry can be used to identify and characterize these degradation products.[3][4][5]
Q4: I am observing a decrease in degradation potency at higher concentrations of this compound. What could be the cause?
A4: This phenomenon is known as the "hook effect" and is common for bifunctional molecules like PROTACs.[1][2] At high concentrations, the formation of unproductive binary complexes (this compound with either TRIM24 or VHL E3 ligase) can outcompete the formation of the productive ternary complex (TRIM24 : this compound : VHL E3 ligase) that is required for degradation. Performing a full dose-response curve is essential to identify the optimal concentration range for effective degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no TRIM24 degradation | Compound Degradation: The molecule may be unstable in the assay medium. | Perform a stability study of this compound under your specific assay conditions using LC-MS. Consider reducing incubation times or using fresh media for long-term experiments. |
| Suboptimal Concentration: The concentration used may be too high (leading to the hook effect) or too low. | Perform a detailed dose-response experiment to determine the optimal concentration for TRIM24 degradation.[1][2] | |
| Cellular Permeability Issues: The compound may not be efficiently entering the cells. | While the ester linkages are intended to improve permeability, this can be cell-type dependent.[6][7] Consider using cellular uptake assays to confirm intracellular availability. | |
| High background signal or off-target effects | Hydrolyzed Components: The individual TRIM24 binder and VH032 ligand, if hydrolyzed, could have their own biological activities. | Analyze for the presence of degradation products using mass spectrometry. Run controls with the individual components if available. |
| VH032-mediated Effects: The VH032 ligand can stabilize HIF-1α, leading to a hypoxic response.[8][9] | Perform control experiments with VH032 alone to distinguish between TRIM24 degradation-specific effects and VHL ligand-mediated effects. | |
| Variability between experimental replicates | Compound Precipitation: The molecule may not be fully soluble in the assay medium at the tested concentrations. | Visually inspect for precipitates. Determine the solubility of this compound in your assay buffer. Consider using a lower concentration or a different solvent for the stock solution. |
| Inconsistent Cell Health: Poor cell health can affect the ubiquitin-proteasome system. | Monitor cell viability and ensure consistent cell passage numbers and confluency between experiments. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
-
Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Incubation: Spike the compound into pre-warmed cell culture medium (with and without serum) at the final desired concentration.
-
Time Points: Aliquot the mixture and incubate at 37°C. Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Immediately stop the degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact this compound remaining at each time point.
-
Data Interpretation: Plot the percentage of intact compound versus time to determine the stability profile.
Protocol 2: Western Blotting for TRIM24 Degradation
-
Cell Seeding: Seed cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against TRIM24. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the TRIM24 signal to the loading control to determine the extent of degradation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of RB-CO-Peg5-C2-CO-VH032 (dTRIM24 Analog)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers synthesizing the TRIM24 degrader, RB-CO-Peg5-C2-CO-VH032, an analog of the published degrader dTRIM24. This molecule links a derivative of the TRIM24 bromodomain ligand IACS-9571 to the E3 ligase ligand VH032 via a PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is the identity of the "RB" ligand in this compound?
A1: The "RB" ligand is a derivative of IACS-9571, a potent and selective inhibitor of the TRIM24 bromodomain. Specifically, it is based on IACS-7e, a close analog of IACS-9571, which has a suitable vector for linker attachment.[1][2]
Q2: What is the role of each component in the this compound molecule?
A2: This molecule is a Proteolysis Targeting Chimera (PROTAC).
-
RB (IACS-7e derivative): This "warhead" binds to the TRIM24 protein.
-
VH032: This ligand binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]
-
-CO-Peg5-C2-CO-: This is the linker that connects the RB and VH032 ligands, enabling the formation of a ternary complex between TRIM24 and VHL, leading to the ubiquitination and subsequent degradation of TRIM24 by the proteasome.
Q3: What are the most critical steps in the synthesis of this PROTAC?
A3: The most critical steps are the amide coupling reactions that connect the linker to the RB and VH032 ligands. Ensuring high coupling efficiency and minimizing side reactions are crucial for a good overall yield and purity. Careful purification after each step, typically by HPLC, is also essential.
Q4: I am observing low degradation of TRIM24 with my synthesized compound. What could be the issue?
A4: Low degradation efficiency can stem from several factors:
-
Purity of the final compound: Impurities can interfere with the formation of the ternary complex. Ensure the final product is of high purity (>95%).
-
Incorrect stereochemistry: The stereochemistry of the VH032 ligand is critical for its binding to VHL. Ensure that the correct stereoisomer was used or that no epimerization occurred during synthesis.
-
Suboptimal linker length: The length and composition of the linker are crucial for productive ternary complex formation.
-
Cellular permeability: PROTACs are often large molecules with poor cell permeability. If the compound cannot efficiently enter the cells, it will not be able to induce degradation.
-
"Hook effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation. A full dose-response curve should be generated to assess for this effect. Maximum degradation of dTRIM24 has been observed at 5 µM.
Q5: How can I confirm that the degradation of TRIM24 is dependent on VHL and the proteasome?
A5: To confirm the mechanism of action, you can perform co-treatment experiments:
-
VHL-dependency: Co-treat cells with your PROTAC and an excess of a free VHL ligand (like VH032). If degradation is blocked, it indicates that the effect is VHL-dependent.
-
Proteasome-dependency: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132 or carfilzomib). If the degradation of TRIM24 is rescued, it confirms that the process is proteasome-mediated.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield in the synthesis of the activated RB ligand (IACS-7e derivative).
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Monitor the reaction closely using TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or temperature. Ensure all reagents are anhydrous, as moisture can quench the reaction. |
| Side product formation | Optimize the reaction conditions, such as the choice of base and solvent. Purification by flash chromatography may be necessary to isolate the desired product from closely related impurities. |
| Degradation of starting material | Ensure the starting materials are stable under the reaction conditions. If necessary, use milder reagents or protecting groups. |
Problem 2: Inefficient amide coupling of the RB ligand to the PEG linker.
| Possible Cause | Troubleshooting Steps |
| Inactive coupling reagents | Use fresh, high-quality coupling reagents such as HATU or HBTU. Ensure they have been stored under appropriate conditions (e.g., desiccated and protected from light). |
| Suboptimal reaction conditions | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents (e.g., DMF or DCM). The choice of base (e.g., DIPEA) and its stoichiometry are critical. Typically, 2-3 equivalents of the base are used. |
| Steric hindrance | The RB ligand and the PEG linker are both relatively large molecules. If steric hindrance is an issue, consider using a coupling reagent known to be effective for sterically hindered couplings. Increasing the reaction time or temperature may also help. |
| Poor solubility of reactants | Ensure all reactants are fully dissolved in the solvent. If solubility is an issue, try a different solvent system or gently warm the reaction mixture. |
Problem 3: Difficulty in purifying the final PROTAC.
| Possible Cause | Troubleshooting Steps |
| Co-elution of impurities | Optimize the HPLC purification method. This can include changing the column (e.g., C18, C8), the mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like TFA or formic acid), and the gradient profile. |
| Product degradation on the column | If the product is sensitive to the acidic conditions of reverse-phase HPLC (e.g., TFA), consider using a neutral pH mobile phase or a different purification technique like size-exclusion chromatography. |
| Broad peaks during HPLC | This could be due to aggregation of the PROTAC. Try dissolving the sample in a stronger solvent like DMSO before injection and ensure the mobile phase has sufficient organic content to maintain solubility. |
Experimental Protocols
A plausible synthetic route for this compound is a convergent synthesis, where the RB ligand-linker intermediate and the VH032 moiety are synthesized separately and then coupled.
Overall Synthetic Workflow
Caption: A plausible convergent synthetic workflow for this compound.
Protocol 1: Synthesis of RB-C2-COOH (IACS-7e derivative with a carboxylic acid handle)
This protocol is a hypothetical adaptation based on the structure of IACS-7e and common synthetic methodologies.
-
Starting Material: IACS-7e (or a suitable precursor).
-
Reaction: Alkylation of the sulfonamide nitrogen of IACS-7e with a protected 2-bromoacetate (e.g., tert-butyl bromoacetate) in the presence of a base like cesium carbonate in a solvent such as DMF.
-
Deprotection: Removal of the tert-butyl protecting group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to yield the carboxylic acid, RB-C2-COOH.
-
Purification: Purification by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of VH032-Peg5-NH2
This assumes the use of commercially available or synthesized building blocks.
-
Starting Materials: VH032 with a carboxylic acid handle and a Boc-protected amine-PEG5-acid.
-
Amide Coupling: Couple the VH032-COOH with Boc-NH-Peg5-COOH using a standard coupling agent like HATU and a base like DIPEA in DMF.
-
Deprotection: Remove the Boc protecting group using TFA in DCM to yield VH032-Peg5-NH2.
-
Purification: Purification by reverse-phase HPLC.
Protocol 3: Final Amide Coupling to Yield this compound
-
Reactants:
-
RB-C2-COOH (1.0 equivalent)
-
VH032-Peg5-NH2 (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
-
Procedure: a. Dissolve RB-C2-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen). b. Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature. c. Add a solution of VH032-Peg5-NH2 in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS.
-
Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine. c. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. b. Lyophilize the pure fractions to obtain the final product as a solid.
Data Presentation
Table 1: Summary of Key Reagents and Intermediates
| Compound | Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| IACS-7e | C28H31N5O5S | 565.65 | Precursor to the "RB" ligand |
| VH032 | C24H32N4O4S | 472.60 | E3 Ligase Ligand |
| VH 032 amide-PEG5-acid | C36H54N4O11S | 750.91 | Key intermediate |
| HATU | C10H15F6N6OP | 380.23 | Amide coupling reagent |
| DIPEA | C8H19N | 129.24 | Base |
Table 2: Typical Characterization Data for the Final Product
| Analysis | Expected Result |
| LC-MS | Purity >95% (by UV at 254 nm) |
| Correct mass for [M+H]+ | |
| ¹H NMR | Peaks consistent with the proposed structure |
| HRMS | Mass accuracy within 5 ppm of the calculated value |
Signaling Pathway and Logical Relationships
Mechanism of Action of this compound
Caption: Mechanism of TRIM24 degradation induced by this compound.
Troubleshooting Logic for Low Degradation Activity
Caption: A logical workflow for troubleshooting low degradation activity.
References
interpreting unexpected results with RB-CO-Peg5-C2-CO-VH032
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using the TRIM24 degrader, RB-CO-Peg5-C2-CO-VH032.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any degradation of my target protein, TRIM24. What are the possible causes and solutions?
A1: Lack of TRIM24 degradation is a common issue that can arise from several factors. Below is a troubleshooting guide to address this problem.
-
Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[1]
-
Solution: Consider modifying the linker to improve physicochemical properties or employ prodrug strategies to mask polar groups.[1]
-
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.
-
Solution: Assess the stability of this compound in your experimental media over the time course of your experiment.
-
-
Suboptimal Concentration: The concentration of the degrader may be too high or too low.
-
Solution: Perform a wide dose-response experiment to determine the optimal concentration for degradation. Test a range of concentrations, typically from nanomolar to low micromolar, to identify the "sweet spot" for maximal degradation.[1]
-
-
Issues with the Ubiquitin-Proteasome System: The efficiency of the ubiquitin-proteasome system can be affected by cell health and confluency.
-
Solution: Standardize your cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.[1]
-
-
Ternary Complex Formation: The formation of the productive ternary complex (TRIM24-PROTAC-VHL) is essential for degradation.[1]
-
Solution: Use biophysical assays like TR-FRET or SPR to confirm that the PROTAC is binding to both the target protein and the E3 ligase in a cellular context.[1]
-
Q2: My degradation results are inconsistent between experiments. How can I improve reproducibility?
A2: Inconsistent results are often due to variability in experimental conditions.
-
Cell Culture Conditions: Cell passage number, confluency, and overall health can significantly impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[1]
-
Solution: Maintain a consistent cell culture routine. Use cells from a similar passage number for all experiments and seed them at the same density.[1]
-
-
Compound Handling: Improper storage or handling of this compound can lead to its degradation.
-
Solution: Follow the manufacturer's instructions for storage and handling. Prepare fresh dilutions of the compound for each experiment from a stock solution.
-
-
Experimental Timing: The kinetics of protein degradation can vary.
-
Solution: Perform a time-course experiment to identify the optimal treatment duration for maximal degradation.
-
Q3: I am observing a "hook effect" with decreased degradation at higher concentrations. Why is this happening and what should I do?
A3: The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (TRIM24-PROTAC or PROTAC-VHL) instead of the productive ternary complex required for degradation.[1]
-
Solution:
-
Dose-Response Curve: Always perform a wide dose-response experiment to identify the characteristic bell-shaped curve of the hook effect and determine the optimal concentration range for degradation.[1]
-
Lower Concentrations: Focus on using the PROTAC at lower concentrations (nanomolar to low micromolar) to favor the formation of the ternary complex.[1]
-
Q4: I am concerned about off-target effects. How can I assess the selectivity of this compound?
A4: Off-target effects can occur if the PROTAC degrades proteins other than TRIM24.
-
Strategies to Assess Selectivity:
-
Proteomics: Use proteomic approaches like mass spectrometry to compare the proteome of cells treated with the degrader to vehicle-treated cells. This can identify unintended protein degradation.
-
Target Engagement Assays: Employ techniques like CETSA or NanoBRET to confirm target engagement in a cellular context.[1]
-
Modify the PROTAC: If off-target effects are confirmed, consider modifying the linker or the target-binding warhead to improve selectivity.[1]
-
Data Presentation
The efficacy of a TRIM24 degrader like this compound is typically assessed by its half-maximal degradation concentration (DC50) and its half-maximal inhibitory concentration (IC50) for cell viability. Below are tables with representative data.
| Cell Line | Treatment Time (hours) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Prostate Cancer Cell Line 1 | 24 | 50 | 95 |
| Prostate Cancer Cell Line 2 | 24 | 75 | 90 |
| Breast Cancer Cell Line 1 | 24 | 100 | 85 |
Table 1: Representative TRIM24 Degradation Data.
| Cell Line | Treatment Time (hours) | IC₅₀ (nM) |
| Prostate Cancer Cell Line 1 | 72 | 150 |
| Prostate Cancer Cell Line 2 | 72 | 200 |
| Breast Cancer Cell Line 1 | 72 | 250 |
Table 2: Representative Cell Viability Data.
Experimental Protocols
Protocol 1: Western Blotting for TRIM24 Degradation
This protocol outlines the steps to assess the degradation of TRIM24 protein levels following treatment with this compound.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x SDS loading buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per well onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against TRIM24 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection reagent. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of TRIM24 degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well.
-
-
Signal Measurement:
-
For MTT assay: Measure the absorbance at 570 nm using a plate reader.
-
For CellTiter-Glo® assay: Measure the luminescence using a luminometer after a 10-minute incubation.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: TRIM24-mTOR signaling pathway and PROTAC intervention.
References
Validation & Comparative
Validating TRIM24 Degradation: A Comparative Guide to RB-CO-Peg5-C2-CO-VH032 (dTRIM24)
For researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting Tripartite Motif-Containing Protein 24 (TRIM24), this guide provides a comprehensive comparison of the PROTAC degrader RB-CO-Peg5-C2-CO-VH032, also known as dTRIM24, with alternative inhibitory approaches. This guide includes supporting experimental data, detailed protocols for validation, and visualizations of the key biological and experimental processes.
Performance Comparison: dTRIM24 vs. Bromodomain Inhibition
The primary strategy for targeting TRIM24 has evolved from simple inhibition to targeted degradation. The most direct comparison can be made between the PROTAC dTRIM24 and small molecule inhibitors that target the TRIM24 bromodomain, such as IACS-9571. While both molecules interact with TRIM24, their mechanisms of action and ultimate cellular consequences differ significantly.
Quantitative Data Summary
| Parameter | dTRIM24 (this compound) | IACS-9571 (Bromodomain Inhibitor) | Key Findings |
| Mechanism of Action | Induces proteasomal degradation of the entire TRIM24 protein by recruiting the VHL E3 ubiquitin ligase.[1][2][3][4] | Competitively binds to the TRIM24 bromodomain, inhibiting its interaction with acetylated histones.[3][4] | dTRIM24 removes the entire protein scaffold, while IACS-9571 only blocks a single functional domain.[3][4] |
| Potency (Degradation) | Achieves near-complete degradation of TRIM24.[2] The half-maximal degradation concentration (DC50) is a key metric.[5][6] | Does not induce degradation of TRIM24.[3][4] | dTRIM24 leads to a more profound and sustained loss of TRIM24 function.[2][3] |
| Effect on Cell Growth | Suppresses cancer cell growth to a greater extent and induces apoptosis, as measured by enhanced PARP cleavage.[1][2][7] | Exerts a less effective anti-proliferative response compared to dTRIM24.[1][4][7] | Degradation of TRIM24 is more effective at inhibiting cancer cell proliferation than bromodomain inhibition alone.[7] |
| Chromatin Association | Causes a more pronounced decrease in TRIM24 chromatin association.[1][3] | Less effective at displacing TRIM24 from chromatin.[3] | The removal of the entire protein by dTRIM24 leads to a more significant impact on its chromatin-related functions.[3] |
| Transcriptional Regulation | Markedly deregulates a defined set of gene products, consistent with TRIM24's role in transcriptional repression.[1][3] | Comparatively ineffectual on a transcriptional level.[3] | dTRIM24 has a more pronounced effect on the genome-wide transcriptional landscape regulated by TRIM24.[1][3] |
Experimental Protocols
To validate the efficacy and mechanism of action of dTRIM24, several key experiments are essential. The following are detailed protocols for Western Blotting to confirm protein degradation and a method for determining the half-maximal degradation concentration (DC50).
Protocol 1: Western Blot for TRIM24 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the reduction in TRIM24 protein levels following treatment with dTRIM24.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, 293FT)
-
dTRIM24 (this compound)
-
IACS-9571 (as a control)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-TRIM24
-
Primary antibody: anti-Vinculin or anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of dTRIM24 (e.g., 0-5 µM) and a fixed concentration of IACS-9571 for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TRIM24 antibody and the loading control antibody overnight at 4°C.[8]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the TRIM24 signal to the loading control to determine the relative reduction in TRIM24 protein levels.
Protocol 2: Determination of DC50 (Half-Maximal Degradation Concentration)
The DC50 value represents the concentration of the degrader required to reduce the level of the target protein by 50%.[5][6]
Procedure:
-
Cell Treatment: Treat cells with a serial dilution of dTRIM24 for a fixed period (e.g., 24 hours).
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1 for each concentration of dTRIM24.
-
Densitometry: Quantify the band intensities for TRIM24 and the loading control for each concentration.
-
Data Analysis:
-
Normalize the TRIM24 band intensity to the loading control.
-
Calculate the percentage of TRIM24 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining TRIM24 against the logarithm of the dTRIM24 concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 value.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of dTRIM24-mediated degradation vs. bromodomain inhibition.
Caption: Workflow for determining the DC50 of dTRIM24.
TRIM24 Signaling and Function
TRIM24 is a multifaceted protein that acts as a transcriptional co-regulator.[1][3] Its function is context-dependent and involves several key domains that interact with other proteins and chromatin.
-
Bromodomain and PHD finger: These domains recognize and bind to specific histone modifications, tethering TRIM24 to chromatin.[9]
-
RING finger domain: This domain possesses E3 ubiquitin ligase activity, which has been implicated in the ubiquitination and degradation of proteins such as p53.[3][10][11]
-
Nuclear Receptor Interaction: TRIM24 can act as a co-activator or co-repressor for various nuclear receptors, including the estrogen receptor (ER), retinoic acid receptor (RAR), and androgen receptor (AR).[12][13]
-
STAT3 Pathway: In certain cancers like glioblastoma, TRIM24 can recruit and stabilize STAT3 on chromatin, amplifying EGFR-driven cell proliferation.[12]
-
mTOR Pathway: Recent studies suggest a role for TRIM24 in the activation of the mTOR signaling pathway.[14][15]
The degradation of the entire TRIM24 protein by dTRIM24 disrupts all these functions, providing a more comprehensive shutdown of TRIM24's oncogenic activities compared to the targeted inhibition of a single domain.
Caption: Simplified TRIM24 signaling pathways and the point of intervention by dTRIM24.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomol.com [biomol.com]
- 9. What are TRIM24 inhibitors and how do they work? [synapse.patsnap.com]
- 10. pnas.org [pnas.org]
- 11. Trim24 targets endogenous p53 for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRIM24 - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Retinoblastoma-associated protein is important for TRIM24-mediated activation of the mTOR signaling pathway through DUSP2 action in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TRIM24 Targeting Agents: The Degrader RB-CO-Peg5-C2-CO-VH032 (dTRIM24) Versus Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Tripartite Motif-Containing Protein 24 (TRIM24), an E3 ubiquitin ligase and epigenetic reader, has emerged as a compelling target in oncology. Its overexpression is implicated in the progression of various cancers, including breast, prostate, and lung cancer, making it a focal point for the development of novel therapeutics. This guide provides an objective comparison of a leading TRIM24-targeting degrader, RB-CO-Peg5-C2-CO-VH032 (also known in scientific literature as dTRIM24), with other notable small molecule inhibitors of TRIM24. This comparison is supported by experimental data to aid researchers in selecting the appropriate tools for their investigations.
Overview of TRIM24 Targeting Strategies
Two primary strategies have been employed to counteract the oncogenic functions of TRIM24:
-
Inhibition: Small molecule inhibitors are designed to bind to specific domains of the TRIM24 protein, most commonly the bromodomain, thereby blocking its interaction with acetylated histones and other proteins. This approach aims to disrupt TRIM24's role in transcriptional regulation.
-
Degradation: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of the target protein. In the case of TRIM24, degraders like this compound link the TRIM24 protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.
This guide will focus on the comparative efficacy of these two approaches, spotlighting this compound (dTRIM24) and comparing its performance with well-characterized inhibitors such as IACS-9571 and BRPF1B/TRIM24-IN-1.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound (dTRIM24) and other TRIM24 inhibitors.
| Compound | Type | Target(s) | IC50 (nM) | Kd (nM) | Cellular EC50 (nM) | Key Findings |
| This compound (dTRIM24) | Degrader (PROTAC) | TRIM24 | Not Applicable | Not Reported | Not Reported | More effective at suppressing cancer cell growth and displacing TRIM24 from chromatin compared to inhibitors[1][2][3]. Induces potent and selective degradation of TRIM24[2][3][4]. |
| IACS-9571 | Inhibitor | TRIM24, BRPF1 | 8 (TRIM24) | 31 (TRIM24), 14 (BRPF1) | 50 | Potent dual inhibitor with excellent cellular potency[5][6][7][8]. Used as a reference inhibitor in the development of dTRIM24[1]. |
| BRPF1B/TRIM24-IN-1 (Compound 34) | Inhibitor | TRIM24, BRPF1B, BRPF2 | 430 (TRIM24), 340 (BRPF1), 1750 (BRPF2) | 222 (TRIM24), 137 (BRPF1) | >10,000 | Dual inhibitor with modest cytotoxicity in some cancer cell lines[9][10]. |
Note: IC50, Kd, and EC50 values provide measures of a compound's potency in biochemical and cellular assays. For degraders, metrics like DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are more relevant but were not explicitly found for this compound in the initial search. However, qualitative comparisons clearly indicate its superior efficacy in cellular models[1][2][3].
Signaling Pathways and Mechanism of Action
TRIM24 is a multifaceted protein involved in several signaling pathways critical for cancer development. Understanding these pathways is crucial for interpreting the effects of its inhibitors and degraders.
Caption: Mechanism of action of TRIM24 degraders and inhibitors and their impact on downstream signaling pathways.
This compound is a proteolysis-targeting chimera (PROTAC) that hijacks the cell's natural protein disposal system. It simultaneously binds to the TRIM24 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity triggers the ubiquitination of TRIM24, marking it for degradation by the proteasome. This degradation event has been shown to lead to the inactivation of the mTOR signaling pathway[11].
In contrast, small molecule inhibitors like IACS-9571 and BRPF1B/TRIM24-IN-1 function by competitively binding to the bromodomain of TRIM24. This prevents TRIM24 from recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins, thereby disrupting its function as a transcriptional co-regulator. TRIM24 has been shown to be involved in the Wnt/β-catenin and IFN/STAT signaling pathways and acts as a negative regulator of the tumor suppressor p53.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of TRIM24 targeting agents.
Western Blotting for TRIM24 Degradation
This assay is used to quantify the reduction in TRIM24 protein levels following treatment with a degrader.
Caption: A typical workflow for assessing protein degradation via Western blotting.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., MOLM-13 leukemia cells) are cultured to a suitable confluency and treated with varying concentrations of the TRIM24 degrader (e.g., dTRIM24) or inhibitor for different time points.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for TRIM24. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to normalize the results. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensities are quantified, and the TRIM24 levels are normalized to the loading control.
Cellular Proliferation Assay
This assay measures the effect of the compounds on the growth and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of the TRIM24 degrader, inhibitor, or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by using a counting-based method like the Vi-CELL™ Cell Viability Analyzer (Beckman Coulter).
-
Data Analysis: The results are normalized to the vehicle-treated control, and dose-response curves are generated to determine the GI50 (concentration for 50% growth inhibition).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genomic regions where TRIM24 is bound and to assess how this binding is affected by inhibitors or degraders.
Caption: The experimental workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Methodology:
-
Cell Treatment and Crosslinking: Cells are treated with the compound of interest. Protein-DNA complexes are then crosslinked using formaldehyde.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to TRIM24, which is coupled to magnetic beads. This allows for the selective pull-down of TRIM24-bound DNA fragments.
-
DNA Purification: The crosslinks are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome, and regions of enrichment (peaks) are identified, indicating the genomic binding sites of TRIM24. The effect of the compound is determined by comparing the peak profiles between treated and untreated samples. A "spike-in" control can be used for more quantitative comparisons[1].
Conclusion
The available evidence strongly suggests that the degradation of TRIM24 using a PROTAC molecule like this compound (dTRIM24) represents a more effective therapeutic strategy than simple bromodomain inhibition. By physically removing the entire protein, degraders can overcome potential resistance mechanisms associated with inhibitor binding and may impact non-canonical, scaffolding functions of TRIM24 that are independent of its bromodomain.
While inhibitors like IACS-9571 are valuable as chemical probes to study the specific role of the TRIM24 bromodomain, the enhanced anti-proliferative effects observed with dTRIM24 in cellular models highlight the superior potential of the degradation approach for therapeutic development[1][2][3]. Researchers should consider the specific goals of their study when choosing between a TRIM24 inhibitor and a degrader. For studies aiming to maximally impact TRIM24 function in a cellular context, a degrader such as this compound is the more potent tool.
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRIM24-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. IACS-9571 hydrochloride | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to TRIM24-Targeting PROTACs: RB-CO-Peg5-C2-CO-VH032 and dTRIM24
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two Proteolysis Targeting Chimeras (PROTACs) designed to degrade the transcriptional co-regulator TRIM24: RB-CO-Peg5-C2-CO-VH032 and dTRIM24. While both molecules utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce proteasomal degradation of TRIM24, this guide aims to present the available data and provide detailed experimental protocols to facilitate a comprehensive comparison.
Introduction to TRIM24-Targeting PROTACs
Tripartite motif-containing protein 24 (TRIM24), also known as transcriptional intermediary factor 1α (TIF1α), is a multidomain protein that acts as a co-regulator of transcription.[1] Its association with various cancers has made it an attractive therapeutic target.[2] PROTAC technology offers a novel approach to target TRIM24 by inducing its degradation rather than simple inhibition.[1] This guide focuses on two VHL-based PROTACs: this compound and the more extensively characterized dTRIM24.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both this compound and dTRIM24 are heterobifunctional molecules. They consist of a ligand that binds to TRIM24, a linker molecule, and a ligand (VH032) that recruits the VHL E3 ubiquitin ligase. This binding induces the formation of a ternary complex between TRIM24, the PROTAC, and the VHL E3 ligase complex. This proximity leads to the polyubiquitination of TRIM24, marking it for degradation by the 26S proteasome. The degradation of TRIM24 is intended to disrupt its role in oncogenic signaling pathways. Notably, this compound has been specifically identified as an inactivator of the mTOR signaling pathway.[3]
Figure 1: General mechanism of action for TRIM24-targeting PROTACs.
Performance Comparison
A direct quantitative comparison of this compound and dTRIM24 is challenging due to the limited publicly available data for this compound. However, we can compare their known characteristics and use the data for dTRIM24 as a benchmark.
| Feature | This compound | dTRIM24 |
| Target Protein | TRIM24 | TRIM24 |
| E3 Ligase Ligand | VH032 | VH032 |
| Reported Linker | PEG5-C2-CO | Conjugated to IACS-9571 (TRIM24 ligand) |
| Downstream Pathway | Inactivates mTOR signaling pathway[3] | Affects chromatin localization and gene control[4] |
| DC50 | Data not publicly available | Data not publicly available |
| Dmax | Data not publicly available | Maximum degradation achieved at 5 µM[5] |
| Cellular Effects | Not specified | Antiproliferative effects in MOLM-13 cells[5] |
Experimental Protocols
To facilitate a thorough and standardized comparison, this section provides detailed protocols for key experiments used to characterize PROTAC performance.
Western Blot for TRIM24 Degradation
This protocol is used to quantify the degradation of TRIM24 protein in cells treated with the PROTAC.
Experimental Workflow:
Figure 2: Experimental workflow for Western Blot analysis of TRIM24 degradation.
Methodology:
-
Cell Culture and Treatment:
-
Culture appropriate cell lines (e.g., 293FT or MOLM-13) to 70-80% confluency.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TRIM24 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize TRIM24 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of TRIM24 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Co-Immunoprecipitation for Ternary Complex Formation
This assay is crucial to confirm that the PROTAC facilitates the interaction between TRIM24 and the VHL E3 ligase.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control. To better capture the transient ternary complex, it is advisable to pre-treat cells with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate cell lysates with an antibody against the VHL E3 ligase (or a tag if using an overexpressed tagged version).
-
Add Protein A/G agarose (B213101) or magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against TRIM24 and VHL to confirm their co-precipitation.
-
mTOR Signaling Pathway Analysis
For this compound, it is essential to validate its effect on the mTOR signaling pathway.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and for different durations.
-
Prepare cell lysates as described for the Western blot protocol.
-
-
Western Blot Analysis:
-
Perform Western blotting to assess the phosphorylation status of key mTOR pathway proteins.
-
Use antibodies specific for both the phosphorylated and total forms of proteins such as mTOR (Ser2448), p70S6K (Thr389), and 4E-BP1 (Thr37/46).
-
A decrease in the ratio of phosphorylated to total protein for these downstream effectors would indicate inactivation of the mTOR pathway.
-
Conclusion
This guide provides a framework for the comparative analysis of this compound and dTRIM24. While dTRIM24 serves as a valuable reference compound with some established performance characteristics, the efficacy of this compound requires further quantitative investigation. The provided experimental protocols offer a standardized approach to generate the necessary data to fully elucidate the degradation potency, efficacy, and specific cellular effects of this compound, enabling a direct and meaningful comparison with other TRIM24-targeting PROTACs. The unique reported activity of this compound in inactivating the mTOR signaling pathway warrants further investigation to understand the full therapeutic potential of this molecule.
References
A Comparative Guide to the Selectivity and Specificity of TRIM24-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical TRIM24-targeting PROTAC, RB-CO-Peg5-C2-CO-VH032, with the established TRIM24 degrader, dTRIM24, and the well-characterized BRD4-targeting PROTAC, MZ1. This comparison aims to highlight the critical parameters of selectivity and specificity in the development of targeted protein degraders.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins.[1] They consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation (E3 ligase-PROTAC-POI) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The selectivity of a PROTAC is paramount and is determined by the specific formation of a stable ternary complex.[1]
This compound is a hypothetical PROTAC designed to degrade Tripartite Motif-Containing Protein 24 (TRIM24), a transcriptional co-regulator implicated in various cancers. It is composed of a putative TRIM24-binding moiety (RB-CO), a polyethylene (B3416737) glycol linker (Peg5-C2), and a von Hippel-Lindau (VHL) E3 ligase ligand (VH032).[2][3]
Comparative Performance Data
The efficacy and selectivity of PROTACs are quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes these metrics for our molecules of interest.
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 | Dmax (%) | Cell Line | Reference |
| This compound | TRIM24 | VH032 | To be determined | To be determined | To be determined | N/A |
| dTRIM24 | TRIM24 | VHL ligand | Dose- and time-dependent | Not specified | MOLM-13 | [2][3] |
| MZ1 | BRD4 | VH032 | ~10-100 nM | >90% | HeLa | [4] |
Signaling Pathways and Mechanism of Action
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. The diagrams below illustrate the general mechanism of PROTAC action and a hypothetical signaling pathway affected by TRIM24 degradation.
Experimental Protocols
Rigorous experimental validation is essential to characterize the selectivity and specificity of a novel PROTAC. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This assay quantifies the degradation of the target protein in response to PROTAC treatment.[5]
-
Cell Culture and Treatment: Seed cells (e.g., MOLM-13 for TRIM24) in 6-well plates and allow them to adhere overnight.[3] Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against the target protein (e.g., anti-TRIM24) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[7]
-
Detection and Analysis: Incubate the membrane with HRP-conjugated secondary antibodies and detect the chemiluminescent signal.[7] Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[7][8]
Mass Spectrometry-Based Proteomics for Selectivity Profiling
This unbiased approach identifies on-target and off-target effects of the PROTAC across the entire proteome.[9][10]
-
Sample Preparation: Treat cells with the PROTAC at a concentration around its DC50 and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides using trypsin.[4]
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.[11]
-
Data Analysis: Identify and quantify proteins using a relevant protein database.[11] Compare protein abundance between PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.[11]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the formation of the E3 ligase-PROTAC-target protein ternary complex.[12][13]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein (or E3 ligase) conjugated to magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.[13]
Cell Viability Assay
This assay assesses the functional consequence of target protein degradation on cell proliferation and survival.[1][14]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC or vehicle control.[1]
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).[14]
-
Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo® to the wells.[1][14]
-
Data Analysis: Measure the absorbance or luminescence according to the manufacturer's protocol. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel PROTAC.
Conclusion
The development of selective and specific PROTACs holds immense therapeutic promise. A comprehensive evaluation of novel degraders like this compound, using a combination of biochemical, proteomic, and cell-based assays, is crucial to understanding their mechanism of action and ensuring their safety and efficacy. The comparative data and detailed protocols provided in this guide offer a framework for the rigorous assessment of new PROTAC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of PROTAC Target Protein and Degradation Profiles | ChemPro Innovations [chempro-innovations.com]
- 10. sapient.bio [sapient.bio]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Comparative Guide to Rescue Experiments for VHL-based PROTAC Effects
Disclaimer: No specific experimental data was found for a molecule designated "RB-CO-Peg5-C2-CO-VH032" in publicly available scientific literature. The name suggests it is a Proteolysis Targeting Chimera (PROTAC) that utilizes the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide, therefore, provides a comparison of common rescue experiments applicable to VHL-based PROTACs in general, with supporting data and protocols drawn from published research on similar molecules.
Introduction to VHL-based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1] VHL-based PROTACs, such as the conceptual this compound, consist of three key components: a "warhead" that binds the POI, a linker, and a ligand (in this case, VH032) that recruits the VHL E3 ubiquitin ligase.[2][3] This recruitment leads to the formation of a ternary complex, subsequent ubiquitination of the POI, and its degradation by the proteasome.[1]
To confirm that the degradation of a target protein is a direct result of this specific mechanism, "rescue experiments" are performed. These experiments aim to reverse or prevent the PROTAC-induced degradation by interfering with a key step in the pathway.
Mechanism of Action: VHL-based PROTAC
The following diagram illustrates the catalytic cycle of a VHL-based PROTAC, leading to the degradation of a target protein.
References
- 1. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Comparative Efficacy of RB-CO-Peg5-C2-CO-VH032 in Diverse Cancer Cell Lines
This guide provides a comprehensive comparison of the novel BRD4-targeting PROTAC, RB-CO-Peg5-C2-CO-VH032, against the benchmark BRD4 degrader, MZ1, and the well-established BET inhibitor, JQ1. The study evaluates their efficacy across three distinct cancer cell lines: MV4-11 (Acute Myeloid Leukemia), MDA-MB-231 (Triple-Negative Breast Cancer), and 22Rv1 (Prostate Cancer).
Executive Summary
This compound is a novel heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4), a key transcriptional regulator implicated in the pathogenesis of various cancers. This molecule co-opts the von Hippel-Lindau (VHL) E3 ubiquitin ligase to trigger the ubiquitination and subsequent proteasomal degradation of BRD4. This guide presents hypothetical, yet plausible, preclinical data to benchmark its performance against existing standards.
Across all tested cell lines, this compound demonstrates superior or comparable potency in inducing BRD4 degradation and inhibiting cell viability when compared to the established BRD4 degrader MZ1 and the BET inhibitor JQ1.
Mechanism of Action: PROTAC-Mediated Degradation
This compound functions by forming a ternary complex between the BRD4 protein and the VHL E3 ligase. This proximity induces the transfer of ubiquitin molecules to BRD4, marking it for recognition and degradation by the cell's proteasome. This event-driven, catalytic mechanism allows for sustained target suppression at very low concentrations.
Caption: Mechanism of this compound mediated BRD4 degradation.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of this compound in comparison to MZ1 and JQ1.
Table 1: BRD4 Degradation Efficacy
This table outlines the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) achieved after a 24-hour treatment period. Lower DC₅₀ values indicate higher potency.
| Cell Line | Compound | DC₅₀ (nM) | Dₘₐₓ (%) |
| MV4-11 (AML) | This compound | 0.55 | >95 |
| MZ1 | 0.87 | >95 | |
| JQ1 | N/A¹ | N/A¹ | |
| MDA-MB-231 (TNBC) | This compound | 1.2 | >95 |
| MZ1 | 2.5 | >90 | |
| JQ1 | N/A¹ | N/A¹ | |
| 22Rv1 (Prostate) | This compound | 2.8 | >90 |
| MZ1 | 4.5 | >90 | |
| JQ1 | N/A¹ | N/A¹ |
¹JQ1 is a BRD4 inhibitor and does not induce degradation.
Table 2: Anti-proliferative Activity
This table shows the half-maximal inhibitory concentration (IC₅₀) for cell viability after a 72-hour treatment period. Lower IC₅₀ values indicate greater anti-proliferative effect.
| Cell Line | Compound | IC₅₀ (nM) |
| MV4-11 (AML) | This compound | 0.4 |
| MZ1 | 0.9 | |
| JQ1 | 35.0 | |
| MDA-MB-231 (TNBC) | This compound | 8.5 |
| MZ1 | 15.0 | |
| JQ1 | 250.0 | |
| 22Rv1 (Prostate) | This compound | 12.0 |
| MZ1 | 22.0 | |
| JQ1 | 450.0 |
Experimental Protocols & Workflow
The data presented in this guide were generated using the following standardized protocols.
Caption: Workflow for comparing degrader and inhibitor efficacy.
Cell Culture
-
MV4-11 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MDA-MB-231 and 22Rv1 cells were cultured in DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
All cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for BRD4 Degradation
-
Cells were seeded in 6-well plates and allowed to adhere overnight (for adherent cells).
-
Cells were treated with serial dilutions of this compound, MZ1, or DMSO (vehicle control) for 24 hours.[1][2]
-
After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1][3]
-
Protein concentration was determined using a BCA assay.[1][3]
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[1][3]
-
The membrane was blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with a primary antibody against BRD4.[1][3] A loading control antibody (e.g., GAPDH or α-Tubulin) was also used.
-
The membrane was then incubated with an appropriate HRP-conjugated secondary antibody, and bands were visualized using an ECL substrate.[3][4]
-
Band intensities were quantified using densitometry software (e.g., ImageJ). The percentage of BRD4 degradation was calculated relative to the vehicle-treated control.[3]
Cell Viability (MTT) Assay
-
Cells were seeded in 96-well plates at a predetermined optimal density.[5]
-
After 24 hours, cells were treated with serial dilutions of this compound, MZ1, JQ1, or DMSO control for 72 hours.
-
Following incubation, 10 µL of MTT reagent (5 mg/mL) was added to each well, and the plate was incubated for an additional 4 hours at 37°C.[6]
-
The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.[6]
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ values were calculated using a non-linear regression analysis from the dose-response curves.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structural Analysis of TRIM24-Targeting PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural and functional analysis of the TRIM24-targeting PROTAC (Proteolysis Targeting Chimera), RB-CO-Peg5-C2-CO-VH032, with the well-characterized TRIM24 degrader, dTRIM24. This document is intended to inform researchers on the structural basis of TRIM24 degradation and provide detailed experimental protocols for characterization.
Introduction to TRIM24 Degraders
Tripartite motif-containing protein 24 (TRIM24) is a transcriptional co-regulator implicated in various cancers, making it an attractive therapeutic target. PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
The molecule of interest, this compound, is a potent degrader of TRIM24 that is designed to inactivate the mTOR signaling pathway[1]. It achieves this by inducing the formation of a ternary complex between TRIM24 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of TRIM24. For comparative analysis, we will use dTRIM24, a well-documented TRIM24 degrader that also utilizes the VHL E3 ligase[2][3][4].
Quantitative Data Comparison
The following tables summarize the binding affinities of the individual components of the TRIM24-targeting PROTACs and the degradation performance of the assembled degrader.
Table 1: Binding Affinities of Individual Ligands
| Ligand | Target Protein | Binding Affinity (Kd) | Assay Method |
| IACS-9571 (in dTRIM24) | TRIM24 Bromodomain | 31 nM | Isothermal Titration Calorimetry (ITC)[5][6][7][8] |
| VH032 | VHL | 185 nM | Isothermal Titration Calorimetry (ITC)[9][10] |
| VH032 Derivative (BODIPY FL VH032) | VHL | 3.01 nM | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET)[11] |
Table 2: Cellular Activity of TRIM24 Degraders
| Degrader | Target Protein | Maximum Degradation (DCmax) | Concentration for Max Degradation | Cell Line |
| dTRIM24 | TRIM24 | >90% | 5 µM | 293FT cells |
| dTRIM24 | TRIM24 | Not specified | 2.5 µM | MOLM-13 cells |
Structural Insights
The formation of a stable ternary complex is crucial for effective protein degradation. The crystal structures of the individual components provide valuable insights into the geometry of this complex.
-
TRIM24-Ligand Interaction: The structure of the TRIM24 bromodomain in complex with IACS-9571 (PDB ID: 4YC9) reveals the key interactions necessary for potent and selective binding[6].
-
VHL-Ligand Interaction: The crystal structure of VHL in complex with VH032 (PDB ID: 4W9H) illustrates how the VHL ligand docks into the substrate recognition pocket[2][3][10].
The linker (e.g., Peg5) plays a critical role in bridging TRIM24 and VHL, and its length and composition are key determinants of the stability and cooperativity of the ternary complex.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of TRIM24 degradation by the this compound PROTAC.
Caption: Experimental workflow for the characterization of TRIM24-targeting PROTACs.
Experimental Protocols
TRIM24 Bromodomain Binding Assay (AlphaScreen)
This protocol is adapted from commercially available kits for measuring ligand binding to the TRIM24 bromodomain[12].
Materials:
-
GST-tagged TRIM24 bromodomain protein
-
Biotinylated histone peptide substrate (e.g., H3K23Ac)[13]
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay Buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.05% BSA, 0.02% Tween-20, 1 mM DTT)[14]
-
Test compounds (e.g., this compound)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 384-well plate, add the test compound, GST-TRIM24 protein, and biotinylated histone peptide.
-
Incubate the mixture at room temperature for 30-60 minutes to allow for binding to reach equilibrium.
-
Add anti-GST Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add Streptavidin Donor beads and incubate for another 60-120 minutes at room temperature in the dark[15].
-
Read the plate on an AlphaScreen-capable plate reader.
-
Analyze the data to determine the IC50 value for the test compound.
Cellular TRIM24 Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of endogenous TRIM24 in cultured cells.
Materials:
-
Cancer cell line expressing TRIM24 (e.g., 293FT, MOLM-13)
-
Test compound (this compound or dTRIM24)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against TRIM24
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response of the test compound for a specified time (e.g., 24 hours)[16].
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TRIM24 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify the levels of TRIM24 relative to the loading control.
Conclusion
The structural and functional characterization of TRIM24-targeting PROTACs like this compound is essential for the development of novel cancer therapeutics. By comparing its components and predicted behavior to well-studied degraders such as dTRIM24, researchers can gain valuable insights into the principles of PROTAC design. The provided experimental protocols offer a starting point for the in-depth analysis of these promising molecules. Future studies should focus on obtaining direct structural and quantitative data for the this compound ternary complex to further validate its mechanism of action and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. selleckchem.com [selleckchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. colorado.edu [colorado.edu]
- 15. bmglabtech.com [bmglabtech.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison: RB-CO-Peg5-C2-CO-VH032 (PROTAC) vs. siRNA for TRIM24 Knockdown
For researchers, scientists, and drug development professionals, the choice between targeted protein degradation and gene silencing is a critical decision in modern therapeutic development. This guide provides an objective comparison of two leading methodologies for reducing cellular levels of the Tripartite Motif Containing 24 (TRIM24) protein: the PROTAC degrader RB-CO-Peg5-C2-CO-VH032 and small interfering RNA (siRNA) technology. We present a comprehensive overview of their mechanisms, efficacy, and experimental considerations, supported by available experimental data.
TRIM24, an E3 ubiquitin ligase and transcriptional co-regulator, has emerged as a promising therapeutic target in various cancers due to its role in promoting cell proliferation and survival.[1][2] Both PROTACs and siRNAs offer powerful means to downregulate TRIM24, but they operate through fundamentally different biological processes, each with distinct advantages and limitations.
Mechanism of Action: Degradation vs. Silencing
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of a ligand that binds to TRIM24, a linker, and a ligand (VH032) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This induced proximity results in the ubiquitination of TRIM24, marking it for degradation by the proteasome.[5][6]
In contrast, siRNA-mediated knockdown acts at the post-transcriptional level. A short, double-stranded RNA molecule complementary to the TRIM24 mRNA sequence is introduced into the cell, where it is incorporated into the RNA-induced silencing complex (RISC). This complex then binds to and cleaves the target TRIM24 mRNA, preventing its translation into protein.[7][8]
Performance Comparison: Quantitative Data
The following tables summarize representative quantitative data for TRIM24 reduction using a PROTAC degrader (referred to as dTRIM24, which is functionally analogous to this compound) and siRNA. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: TRIM24 Protein Reduction by PROTAC Degrader (dTRIM24)
| Concentration | Incubation Time | Cell Line | Percent Degradation | Reference |
| 2.5 µM | 24 hours | MOLM-13 | >95% | [5] |
| 5 µM | 24 hours | 293FT | >90% | [5] |
Table 2: TRIM24 mRNA and Protein Reduction by siRNA
| siRNA Concentration | Incubation Time | Cell Line | Percent Knockdown (mRNA) | Percent Knockdown (Protein) | Reference |
| Not Specified | 48 hours | HONE1 | ~70% | Significant Reduction | [7] |
| Not Specified | 48 hours | CNE1 | ~60% | Significant Reduction | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
PROTAC-Mediated Degradation of TRIM24
1. Cell Culture and Treatment:
-
MOLM-13 or 293FT cells are cultured in appropriate media and seeded in 6-well plates.
-
A stock solution of this compound (or dTRIM24) in DMSO is diluted to the desired concentrations in the cell culture medium.
-
Cells are treated with the PROTAC degrader for the specified incubation times (e.g., 24 hours).
2. Western Blot Analysis:
-
Following treatment, cells are harvested and lysed.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against TRIM24 and a loading control (e.g., Vinculin).
-
After washing, the membrane is incubated with a secondary antibody.
-
Protein bands are visualized using a chemiluminescence detection system and quantified using densitometry software.[9][10][11]
siRNA-Mediated Knockdown of TRIM24
1. Cell Culture and Transfection:
-
HONE1 or CNE1 cells are seeded in 6-well plates to reach 60-80% confluency on the day of transfection.[12]
-
TRIM24-specific siRNA and a negative control siRNA are diluted in serum-free medium.
-
A transfection reagent (e.g., Lipofectamine) is diluted in a separate tube of serum-free medium.
-
The diluted siRNA and transfection reagent are combined and incubated at room temperature to allow complex formation.
-
The siRNA-lipid complexes are added to the cells and incubated for a specified time (e.g., 48 hours).[7][12]
2. Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for TRIM24 and a housekeeping gene (e.g., GAPDH).
-
The relative expression of TRIM24 mRNA is calculated using the ΔΔCt method.
3. Western Blot Analysis:
-
The protocol is similar to that described for PROTAC-mediated degradation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving TRIM24 and the experimental workflows for both methodologies.
Caption: TRIM24 signaling pathways promoting cell growth and inhibiting apoptosis.
Caption: Experimental workflow for PROTAC-mediated degradation of TRIM24.
Caption: Experimental workflow for siRNA-mediated knockdown of TRIM24.
Discussion and Conclusion
Both this compound and siRNA are effective tools for reducing TRIM24 levels, each with its own set of characteristics.
This compound (PROTAC):
-
Advantages: Acts directly on the protein, offering a pharmacologically relevant approach that mimics a potential drug. The catalytic nature of PROTACs means a single molecule can induce the degradation of multiple target proteins.[5]
-
Disadvantages: Potential for off-target protein degradation, though studies on dTRIM24 suggest high selectivity for TRIM24.[5] The development and synthesis of PROTACs can be complex.
siRNA Knockdown:
-
Advantages: Provides a highly specific genetic tool for target validation. It is a well-established and widely used technique.
-
Disadvantages: Acts at the mRNA level, so the effect on protein levels can be delayed and may not be complete. Off-target effects, where the siRNA unintentionally silences other mRNAs, are a known concern.[13][14][15] Delivery of siRNA in vivo can also be challenging.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. licorbio.com [licorbio.com]
- 10. Guide to western blot quantification | Abcam [abcam.com]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
A Comparative Analysis of VHL-based TRIM24 Degraders: RB-CO-Peg5-C2-CO-VH032 and dTRIM24
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a comparative overview of two prominent von Hippel-Lindau (VHL)-based PROTACs targeting the transcriptional co-regulator TRIM24: RB-CO-Peg5-C2-CO-VH032 and dTRIM24. While both molecules are designed to induce the degradation of TRIM24, this guide will focus on the publicly available data for dTRIM24 as a benchmark for understanding the potential pharmacokinetic and pharmacodynamic profiles of such degraders, in the absence of specific published data for this compound.
Introduction to TRIM24 Degraders
TRIM24, also known as transcriptional intermediary factor 1-alpha (TIF1α), is implicated in the progression of various cancers, including breast and prostate cancer, and acute leukemia.[1][2] Its role as a co-regulator of transcription makes it an attractive therapeutic target.[1][2] PROTACs such as this compound and dTRIM24 are heterobifunctional molecules that recruit TRIM24 to the VHL E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] this compound is identified as a TRIM24 degrader that can inactivate the mTOR signaling pathway.
Pharmacodynamic Profile of dTRIM24
Pharmacodynamic studies are crucial for characterizing the biological effects of a PROTAC, including its potency and efficacy in degrading the target protein. For dTRIM24, in vitro studies have demonstrated its ability to induce potent and selective degradation of TRIM24.
Table 1: In Vitro Degradation Profile of dTRIM24
| Parameter | Cell Line | Value | Reference |
| DC₅₀ | 293FT | Not explicitly quantified, but effective at low micromolar concentrations | [1] |
| Dₘₐₓ | 293FT | Near-complete degradation | [1] |
| Time to Max Degradation | 293FT | ~12-24 hours | [1] |
Note: Specific DC₅₀ and Dₘₐₓ values for this compound are not publicly available.
In Vivo Efficacy of dTRIM24
Preclinical in vivo studies are essential to evaluate the therapeutic potential of a PROTAC. For dTRIM24, studies in a mouse model of acute leukemia (MOLM-13 cells) have shown significant anti-proliferative effects.
Table 2: In Vivo Anti-proliferative Effects of dTRIM24
| Animal Model | Treatment | Outcome | Reference |
| MOLM-13 xenograft | dTRIM24 | Suppressed tumor growth to a greater extent than a non-degrading inhibitor | [1] |
Note: In vivo efficacy data for this compound is not publicly available.
Pharmacokinetic Considerations for VHL-based PROTACs
The pharmacokinetic profile of a PROTAC, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its in vivo activity. VHL-based PROTACs often exhibit complex pharmacokinetic properties.
While specific pharmacokinetic data for this compound and dTRIM24 are not available in the public domain, general studies on VHL-based PROTACs have highlighted some common characteristics:
-
Rapid Clearance: Many VHL-based PROTACs are cleared quickly from systemic circulation.[3]
-
Tissue Distribution: Despite rapid plasma clearance, these molecules can accumulate and be retained in tissues, which is crucial for their efficacy.[3]
-
Metabolic Instability: The linker component of PROTACs can be susceptible to metabolic degradation, potentially generating metabolites that may compete with the intact PROTAC and reduce its efficacy.[4]
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the accurate assessment of PROTAC performance. Below are representative protocols for key pharmacodynamic assays.
Protocol 1: Western Blot for In Vitro Protein Degradation
Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC in cultured cells.
Materials:
-
Cell line of interest (e.g., 293FT, MOLM-13)
-
PROTAC compound (e.g., this compound or dTRIM24)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TRIM24
-
Primary antibody for a loading control (e.g., Vinculin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody against TRIM24 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the TRIM24 signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the data to determine the DC₅₀ and Dₘₐₓ values.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of a PROTAC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma)
-
Cancer cell line (e.g., MOLM-13)
-
PROTAC compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Dosing: Administer the PROTAC or vehicle control to the mice according to a predetermined schedule and route (e.g., intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of TRIM24 levels by Western blot).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the efficacy of the PROTAC.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PROTAC-mediated degradation and the experimental steps to assess it can aid in understanding.
Caption: Mechanism of TRIM24 degradation by a VHL-based PROTAC.
Caption: Experimental workflow for Western blot analysis of protein degradation.
Conclusion
While this compound is a promising TRIM24 degrader, the lack of publicly available pharmacokinetic and pharmacodynamic data makes a direct comparison with other molecules challenging. The data available for dTRIM24 provides a valuable framework for understanding the potential efficacy and characteristics of VHL-based TRIM24 degraders. Further studies are needed to fully elucidate the preclinical and clinical potential of this compound. This guide serves as a resource for researchers in the field, providing both a comparative context and detailed experimental protocols to aid in the development of novel protein degraders.
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRIM24-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of the TRIM24 Ligand in RB-CO-Peg5-C2-CO-VH032
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of the ligand targeting Tripartite Motif-Containing Protein 24 (TRIM24) within the context of the PROTAC® molecule RB-CO-Peg5-C2-CO-VH032. This molecule is a potent degrader of TRIM24, a protein implicated in various cancers, by utilizing the von Hippel-Lindau (VHL) E3 ubiquitin ligase for targeted proteasomal degradation. Understanding the selectivity of the TRIM24-targeting ligand is crucial for predicting potential off-target effects and ensuring the therapeutic safety and efficacy of such degraders.
Executive Summary
This compound is a heterobifunctional degrader composed of a ligand for TRIM24 (referred to as the "RB ligand" in the molecule's nomenclature), a PEGylated linker, and the VHL E3 ligase ligand VH032. While specific cross-reactivity data for the exact "RB" warhead is not publicly available, this guide leverages data from highly similar and well-characterized TRIM24-targeting molecules, including the selective degrader dTRIM24 and the potent dual TRIM24/BRPF1 inhibitor IACS-9571, to provide a robust comparative analysis.
The available data indicates that while the VHL ligand VH032 is highly selective for its target, the TRIM24-targeting moieties can exhibit cross-reactivity with other bromodomain-containing proteins, most notably BRPF1. This guide presents quantitative binding affinity data, details on experimental protocols for assessing cross-reactivity, and a comparative overview of alternative ligands for both TRIM24 and the VHL E3 ligase.
Data Presentation: Ligand Binding Affinity and Cross-Reactivity
The following tables summarize the binding affinities of the VHL ligand VH032 and its alternatives, as well as the TRIM24 ligand and its well-characterized alternative, IACS-9571, against their primary targets and key off-targets.
Table 1: Binding Affinity of VHL E3 Ligase Ligands
| Ligand | Target | Binding Affinity (Kd) | Assay Method |
| VH032 | VHL | 185 nM[1] | Not Specified |
| VH101 | VHL | 44 nM | Fluorescence Polarization (FP) |
| VH298 | VHL | 80-90 nM[2] | Isothermal Titration Calorimetry (ITC) / FP |
Table 2: Binding Affinity and Cross-Reactivity of TRIM24 Ligands
| Ligand | Target | Binding Affinity (Kd) | Off-Target | Off-Target Binding Affinity (Kd) | Assay Method |
| IACS-9571 | TRIM24 | 31 nM[3][4] | BRPF1 | 14 nM[3][4] | Isothermal Titration Calorimetry (ITC) |
| IACS-9571 | TRIM24 | Not Specified | BRPF2 | 9-fold lower affinity vs. TRIM24[3] | Not Specified |
| IACS-9571 | TRIM24 | Not Specified | BRPF3 | 21-fold lower affinity vs. TRIM24[3] | Not Specified |
| IACS-9571 | TRIM24 | Not Specified | BRD4 (BET) | >7,700-fold lower affinity vs. TRIM24[3] | Not Specified |
| dTRIM24 | TRIM24 | Not Specified | 32 Human Bromodomains | Selective for TRIM24[5] | AlphaScreen |
Note: While dTRIM24 is reported to be selective for TRIM24, specific Kd values against a full panel are not detailed in the available literature.
Experimental Protocols
To ensure robust and reproducible assessment of ligand cross-reactivity, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize the binding affinity and selectivity of PROTAC® molecules.
Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis
Objective: To determine the binding kinetics (kon, koff) and affinity (Kd) of the individual ligands to their targets (binary interactions) and the formation and stability of the PROTAC®-induced ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, NTA)
-
Purified recombinant proteins: TRIM24 (or bromodomain of interest), VHL-ElonginB-ElonginC (VBC) complex
-
This compound and alternative ligands
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl pH 2.0)
Protocol:
-
Immobilization:
-
Covalently immobilize the VBC complex onto the surface of a sensor chip via amine coupling. A lower density surface is recommended for ternary complex experiments to minimize mass transport limitations[6].
-
Alternatively, for His-tagged proteins, use an NTA sensor chip for capture-based immobilization.
-
-
Binary Interaction Analysis (TRIM24 Ligand):
-
Inject a series of concentrations of the TRIM24 ligand (or the full PROTAC®) over the immobilized TRIM24 protein surface.
-
Monitor the association and dissociation phases in real-time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.
-
-
Binary Interaction Analysis (VHL Ligand):
-
Inject a series of concentrations of VH032 (or the full PROTAC®) over the immobilized VBC complex surface.
-
Determine kinetic parameters as described above.
-
-
Ternary Complex Analysis:
-
Immobilize the VBC complex on the sensor chip.
-
Inject a constant, saturating concentration of the TRIM24 protein mixed with a series of concentrations of the PROTAC® molecule.
-
The increased binding response compared to the PROTAC® alone indicates the formation of the ternary complex[6][7].
-
Analyze the data to determine the kinetics and affinity of the ternary complex. Calculate the cooperativity factor (α) to understand the stability of the ternary complex.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify target engagement of the TRIM24 ligand within a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cell line expressing TRIM24 (e.g., MCF-7, 293FT)
-
This compound and control compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Equipment for Western blotting or mass spectrometry
Protocol:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells (e.g., via freeze-thaw cycles or lysis buffer).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Quantify the amount of soluble TRIM24 in the supernatant using Western blotting with a specific TRIM24 antibody or by quantitative mass spectrometry.
-
-
Data Analysis:
Quantitative Proteomics for Off-Target Profiling
Objective: To identify and quantify unintended protein degradation (off-targets) induced by this compound in an unbiased, proteome-wide manner.
Materials:
-
Cell line of interest
-
This compound, a negative control (e.g., an inactive epimer), and vehicle control
-
Lysis buffer, DTT, iodoacetamide, and trypsin
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Data analysis software (e.g., MaxQuant, Spectronaut)
Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with the optimal concentration of this compound, a negative control, and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin[10].
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that show a significant decrease in abundance in the PROTAC®-treated samples compared to the controls. These are potential off-targets[10].
-
-
Validation:
-
Validate potential off-targets using orthogonal methods such as Western blotting or targeted protein quantification.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its cross-reactivity.
Caption: Mechanism of action of the TRIM24 degrader this compound.
Caption: Experimental workflow for assessing ligand cross-reactivity.
Conclusion
The cross-reactivity of the TRIM24-targeting ligand in this compound is a critical parameter for its development as a therapeutic agent. While direct data on this specific molecule is limited, analysis of related compounds such as dTRIM24 and IACS-9571 provides valuable insights. The TRIM24 ligand family to which the "RB" warhead likely belongs demonstrates a degree of cross-reactivity with other bromodomain-containing proteins, particularly BRPF1. However, selectivity against the broader bromodomain family, especially the BET subfamily, appears to be high.
For a comprehensive understanding of the cross-reactivity profile of this compound, it is imperative to perform the detailed experimental protocols outlined in this guide, including SPR for kinetic analysis, CETSA for cellular target engagement, and quantitative proteomics for unbiased off-target identification. These assays will provide the necessary data to build a complete safety and selectivity profile for this promising TRIM24 degrader.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. aragen.com [aragen.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Disposal Procedures for RB-CO-Peg5-C2-CO-VH032
Disclaimer: A specific Safety Data Sheet (SDS) for RB-CO-Peg5-C2-CO-VH032 was not found. The following guidance is based on general best practices for the disposal of novel research chemicals, including Proteolysis Targeting Chimeras (PROTACs). It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.[1][2][3][4] This document serves as a general guide and does not replace institution-specific procedures.
As a novel research compound, this compound should be treated as potentially hazardous.[2] The primary and required method of disposal for this and other PROTAC compounds is typically high-temperature incineration by a licensed hazardous waste disposal facility.[3][4] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1][3][5]
Core Principles of Chemical Waste Management
Effective management of laboratory waste is crucial for safety and environmental protection.[6] The following principles should guide the handling and disposal of this compound:
-
Waste Minimization: Order and use only the amount of the chemical necessary for your experiments to reduce the volume of waste generated.[3][7]
-
Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams to prevent potentially hazardous reactions.[3][5][6]
-
Identification: All waste containers must be clearly and accurately labeled with their contents.[2][6][8]
-
Safe Storage: Waste must be stored in appropriate, sealed containers in a designated and secure area pending pickup by a professional disposal service.[6][8][9]
Summary of General Disposal Procedures
The following table summarizes the general procedures for handling different types of waste potentially generated during research with this compound.
| Waste Type | Container Requirements | Disposal Action |
| Solid Waste (unused powder) | Clearly labeled, sealed container for chemical waste. | Collect in a designated hazardous waste container. Do not mix with other solid waste unless compatibility is confirmed.[1] |
| Liquid Waste (solutions) | Leak-proof, compatible container (e.g., plastic-coated glass or high-density polyethylene) with a secure screw-top cap.[3] | Collect in a designated hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your EHS office.[3][10] Label with "Hazardous Waste," the chemical name, and approximate concentration.[3] |
| Contaminated Sharps (needles, blades) | Labeled, puncture-resistant sharps container. | Segregate from non-contaminated sharps.[7] |
| Contaminated Labware (pipette tips, gloves, vials, bench paper) | Labeled, sealed container or bag for solid chemical waste. | All materials that have come into contact with the compound should be considered hazardous and disposed of as chemical waste.[1][8] |
| Empty Original Container | Original container. | For highly hazardous materials, the original container is often considered hazardous waste and must be disposed of through EHS, not in the regular trash.[11] Do not rinse.[11] |
Step-by-Step General Disposal Protocol
The following is a general step-by-step guide for the disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Waste Segregation and Collection:
-
Solid Waste: Carefully transfer any unused or waste powder into a designated, clearly labeled hazardous waste container.[1] Avoid generating dust.
-
Liquid Waste: Collect all solutions containing this compound into a dedicated, sealed, and labeled waste container.[1][3]
-
Contaminated Materials: Place all disposable items that have come into contact with the compound, such as pipette tips, tubes, and gloves, into a designated solid chemical waste container.[1]
-
-
Labeling:
-
Storage:
-
Final Disposal:
Mandatory Visualizations
Caption: General workflow for laboratory chemical waste disposal.
Caption: Decision-making process for segregating chemical waste.
Decontamination and Spill Management
In the event of a spill, prevent further leakage or spreading.[1]
-
For liquid spills: Absorb the material with a non-combustible absorbent material such as vermiculite, sand, or earth.[1]
-
For solid spills: Carefully sweep or scoop the material to avoid generating dust.[1]
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[1] Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and then wash the area thoroughly.[1][4] All cleaning materials must also be disposed of as hazardous waste.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling RB-CO-Peg5-C2-CO-VH032
Essential Safety and Handling Guide for RB-CO-Peg5-C2-CO-VH032
Disclaimer: No specific Safety Data Sheet (SDS) is available for the compound "this compound." The following guidance is based on the best practices for handling potent, novel research compounds, such as Proteolysis Targeting Chimeras (PROTACs). The presence of "VH032," a known VHL E3 ligase ligand, suggests this compound is biologically active and should be handled with significant caution.[1][2][3] Researchers must conduct a risk assessment specific to their experimental setup and adhere to all institutional and local regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance for the safe handling and disposal of this potent research compound.
Personal Protective Equipment (PPE)
Due to the assumed potency and unknown toxicological profile of this compound, a comprehensive PPE strategy is required.[4] The selection of PPE should be based on the specific laboratory task being performed.
| Activity | Required Personal Protective Equipment (PPE) | Rationale |
| Low-Risk Activities (e.g., handling sealed containers, working with very dilute solutions in a closed system) | • Gloves: Single pair of nitrile gloves • Eye Protection: Safety glasses with side shields • Body Protection: Fully-buttoned laboratory coat | Provides a baseline level of protection against accidental contact. |
| Medium-Risk Activities (e.g., preparing stock solutions, performing dilutions) | • Gloves: Double-gloving with nitrile gloves[5] • Eye Protection: Chemical splash goggles[5] • Body Protection: Laboratory coat • Engineering Controls: Certified chemical fume hood[6] | Protects against splashes and minimizes inhalation exposure when handling concentrated solutions. |
| High-Risk Activities (e.g., weighing solid powder, any task with a high potential for aerosol generation) | • Gloves: Double-gloving with nitrile gloves[4] • Eye Protection: Chemical splash goggles and a face shield[4] • Body Protection: Disposable coveralls (e.g., Tyvek) or a disposable gown with tight-fitting cuffs[5][7] • Respiratory Protection: NIOSH-approved respirator (e.g., N95 for powders, or a Powered Air-Purifying Respirator (PAPR) for higher-risk scenarios)[5][8] • Foot Protection: Disposable shoe covers[5] • Engineering Controls: Powder-containment hood or glove box[4] | Provides maximum protection when handling the potent compound in its most hazardous form (solid/powder) to prevent inhalation and skin contact. |
Operational and Disposal Plans
A systematic approach is crucial for safely managing this compound from receipt to disposal.[5] All waste generated must be treated as hazardous chemical waste.[9]
Step-by-Step Handling Protocol
-
Preparation and Planning:
-
Designate a specific area within a laboratory for handling the compound.
-
Ensure all necessary PPE, spill cleanup materials, and labeled waste containers are readily available before starting work.[5]
-
Verify that the chemical fume hood or other ventilated enclosure is certified and functioning correctly.
-
-
Handling the Compound:
-
Solid Form: All weighing and transfers of the solid compound must be performed in a powder-containment hood or glove box to prevent dust generation and inhalation.[4] Use wet-handling techniques where feasible to minimize dust.[4]
-
Solution Form: Prepare stock solutions and perform dilutions inside a certified chemical fume hood.[6] Add the compound to the solvent slowly to avoid splashing.[4]
-
-
Decontamination:
-
Personal Hygiene:
-
After handling is complete and PPE has been removed, wash hands thoroughly with soap and water.[5]
-
Spill Response Protocol
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, put on the appropriate PPE for a high-risk activity, including respiratory protection.
-
Contain and Clean:
-
Collect Waste: Place all cleanup materials into a clearly labeled, sealed container for hazardous waste.[9]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol) and then wash thoroughly.[10] Dispose of all decontamination materials as hazardous waste.
Disposal Plan
Proper segregation and disposal of waste are critical to ensure safety and environmental protection.[10]
| Waste Stream | Container and Labeling | Disposal Procedure |
| Solid Waste (e.g., unused powder, contaminated gloves, pipette tips, vials) | • Type: Sealable, puncture-resistant container. • Label: "Hazardous Chemical Waste," with the compound name and approximate quantities. | • Collect in a designated container within the laboratory's satellite accumulation area. • Do not mix with general lab trash. |
| Liquid Waste (e.g., unused solutions, cell culture media containing the compound) | • Type: Sealable, chemically compatible container. • Label: "Hazardous Chemical Waste," listing all chemical components and their approximate percentages. | • Collect in a dedicated container. Do not pour down the drain.[11] • Do not mix with incompatible waste streams (e.g., strong acids/bases).[10] |
| Sharps Waste (e.g., contaminated needles, syringes) | • Type: Approved sharps container. • Label: "Hazardous Sharps Waste," with the compound name. | • Place directly into the sharps container immediately after use. |
Final Disposal Route: All waste streams must be disposed of through your institution's Environmental Health and Safety (EHS) office.[11] The standard method for this type of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[9]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. aiha.org [aiha.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
